Methyl 6-fluoropyrazine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-fluoropyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAVPAPLNSKPQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Methyl 6-fluoropyrazine-2-carboxylate
High-Value Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
Methyl 6-fluoropyrazine-2-carboxylate (CAS: 2110213-10-8) represents a critical heteroaromatic building block in modern drug discovery, particularly within the antiviral and oncology sectors.[1][2] As a structural analog to precursors of Favipiravir (T-705) , this compound offers a unique combination of electronic deficiency and metabolic stability. The presence of the fluorine atom at the C6 position, adjacent to the ring nitrogens, significantly alters the pKa and lipophilicity of the pyrazine core, making it an ideal scaffold for optimizing Structure-Activity Relationships (SAR).
This guide provides a comprehensive technical analysis of its chemical architecture, validated synthesis protocols, and reactivity profile, designed for researchers requiring actionable data for laboratory application.
Chemical Architecture & Physicochemical Profile[3]
The molecule features a pyrazine ring substituted with a methyl ester at C2 and a fluorine atom at C6.[1][2][3] The 1,4-diazine core is inherently electron-deficient; the addition of the electronegative fluorine and the electron-withdrawing ester group creates a highly reactive electrophilic system.
Table 1: Physicochemical Specifications
| Property | Data | Note |
| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate | |
| CAS Number | 2110213-10-8 | Distinct from the acid (1197231-27-8) |
| Molecular Formula | ||
| Molecular Weight | 156.11 g/mol | |
| SMILES | COC(=O)C1=CN=C(F)N=C1 | |
| Physical State | Solid / Crystalline Powder | Low melting point solid (est. 40-60°C) |
| Solubility | DMSO, DMF, DCM, Methanol | Sparingly soluble in water |
| Electronic Character | High susceptibility to |
Structural Analysis
-
Fluorine Effect (C6): The fluorine atom exerts a strong inductive effect (-I), pulling electron density from the ring. However, its resonance donation (+R) is weak compared to the inductive pull in this nitrogen-rich system. This activates the C6 position for nucleophilic displacement if harsh conditions are applied, but primarily serves to block metabolic oxidation at this site.
-
Ester Moiety (C2): Provides a handle for further functionalization (amidation, reduction) and increases the acidity of the C3 protons.
Synthetic Routes & Optimization
The synthesis of Methyl 6-fluoropyrazine-2-carboxylate is non-trivial due to the volatility of fluorinated pyrazines and the sensitivity of the ester group. Two primary routes are established: Halogen Exchange (Halex) and Esterification of the Free Acid .
Route A: Halogen Exchange (Halex) - Preferred for Scale-Up
This route utilizes the commercially available Methyl 6-chloropyrazine-2-carboxylate. The reaction is a classic Nucleophilic Aromatic Substitution (
Reagents:
-
Substrate: Methyl 6-chloropyrazine-2-carboxylate
-
Fluorinating Agent: Anhydrous Potassium Fluoride (KF) (Spray-dried is superior)
-
Catalyst: 18-Crown-6 (Phase transfer catalyst)
-
Solvent: Anhydrous DMSO or Sulfolane
Protocol:
-
Drying: Flame-dry a round-bottom flask under Argon. Moisture is the enemy; water will hydrolyze the ester to the acid.
-
Solvation: Dissolve Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) and 18-Crown-6 (0.1 eq) in anhydrous DMSO.
-
Fluorination: Add spray-dried KF (2.5 eq).
-
Reaction: Heat to 80–100°C for 4–6 hours. Note: Do not exceed 140°C to prevent decarboxylation or polymerization.
-
Workup: Cool to RT. Dilute with water (ice-cold) and extract immediately with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc).
Route B: Esterification of 6-Fluoropyrazine-2-carboxylic Acid
Used when the acid (CAS 1197231-27-8) is the starting material.
Protocol:
-
Dissolve 6-fluoropyrazine-2-carboxylic acid in anhydrous Methanol.
-
Add catalytic
or Thionyl Chloride ( ) dropwise at 0°C. -
Reflux for 2 hours.
-
Standard aqueous workup yields the methyl ester in high purity.
Visualization: Synthetic Workflow
Caption: Dual synthetic pathways emphasizing the Halex reaction (Route A) and Esterification (Route B).
Reactivity & Functionalization Profile
The value of Methyl 6-fluoropyrazine-2-carboxylate lies in its regioselective reactivity . The molecule possesses three distinct zones for chemical modification.
The Ester Handle (C2)
-
Amidation: Reacts with primary/secondary amines to form pyrazine-2-carboxamides. This is the primary route to Favipiravir analogs (e.g., reaction with ammonia yields the primary amide).
-
Reduction: Can be reduced to the alcohol (
) using in MeOH, though care must be taken not to defluorinate.
The Fluorine Center (C6)[6]
- Susceptibility: While fluorine is a stable substituent, the highly electron-deficient nature of the pyrazine ring allows for displacement by strong nucleophiles (alkoxides, thiols) if heated.
-
Metabolic Blocking: In medicinal chemistry, the C-F bond is often used to block the C6 position from metabolic oxidation by cytochrome P450 enzymes, extending the half-life of the drug.
The Pyrazine Ring (C3/C5)
-
C3 Functionalization: The C3 position (ortho to the ester) is the most acidic site on the ring. It can be functionalized via Minisci reactions or radical alkylations.
Visualization: Reactivity Logic
Caption: Divergent synthesis map showing the three primary functionalization pathways.
Applications in Medicinal Chemistry
Bioisosterism & Pharmacokinetics
The 6-fluoro-pyrazine moiety acts as a bioisostere for pyridine or phenyl rings, offering:
-
Reduced Basicity: The additional nitrogen and fluorine lower the basicity of the ring nitrogens, reducing non-specific binding and improving membrane permeability.
-
Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) compared to the hydrogen analog, facilitating blood-brain barrier (BBB) penetration.
Case Study: Favipiravir (T-705) Adjacency
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum antiviral. Methyl 6-fluoropyrazine-2-carboxylate is a "des-hydroxy" precursor ester.
-
Research Utility: It allows researchers to synthesize "3-deoxy" analogs of Favipiravir to test the necessity of the C3-hydroxyl group for viral RNA polymerase inhibition.
Safety & Handling
-
Hazard Identification: Irritant. Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). Moisture sensitive.
-
Spill Protocol: Sweep up solid spills to avoid dust generation. Ventilate area.
References
-
BLD Pharm. (2025).[4] Methyl 6-fluoropyrazine-2-carboxylate Product Analysis. Link
-
BenchChem. (2025).[3] Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid and Derivatives. Link
-
Shi, F., et al. (2014). "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir)." Drug Discoveries & Therapeutics, 8(3), 117-120. Link
-
NIST Chemistry WebBook. (2025).[5] Methylpyrazine-2-carboxylate (Analogous Data). Link
Sources
- 1. 356783-27-2|Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. aaronchem.com [aaronchem.com]
- 3. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]
- 4. 169335-35-7|Methyl 5-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. Methylpyrazine-2-carboxylate [webbook.nist.gov]
Methyl 6-fluoropyrazine-2-carboxylate CAS number and molecular weight
Part 1: Executive Summary & Chemical Identity
Methyl 6-fluoropyrazine-2-carboxylate is a high-value heterocyclic building block utilized primarily in the synthesis of antiviral therapeutics and advanced agrochemicals. Its significance lies in the 6-fluoro substituent, which serves as a versatile handle for Nucleophilic Aromatic Substitution (
This monograph provides a definitive technical profile, validated synthetic protocols, and handling guidelines for researchers integrating this scaffold into lead optimization campaigns.
Physicochemical Identity
| Property | Specification |
| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate |
| CAS Number | 2110213-10-8 |
| Molecular Formula | |
| Molecular Weight | 156.11 g/mol |
| SMILES | COC(=O)C1=CN=C(F)N=C1 |
| Appearance | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate |
| Key Structural Feature | Electron-deficient pyrazine ring activated by ester (C2) and fluoro (C6) groups. |
Part 2: Synthetic Pathways & Methodologies
The synthesis of Methyl 6-fluoropyrazine-2-carboxylate is non-trivial due to the volatility of fluorinated pyrazines and the sensitivity of the ester group. The industry-standard approach utilizes a Halogen Exchange (Halex) reaction.
Primary Route: Halex Reaction (Chlorine Fluorine)
This method leverages the electron-deficiency of the pyrazine ring. The chlorine atom at position 6 is activated for nucleophilic displacement by fluoride, driven by the thermodynamic stability of the C-F bond.
-
Precursor: Methyl 6-chloropyrazine-2-carboxylate (CAS: 23611-75-8).
-
Reagent: Anhydrous Potassium Fluoride (KF) or Cesium Fluoride (CsF).[1]
-
Catalyst: 18-Crown-6 (Phase Transfer Catalyst) or Tetraphenylphosphonium bromide.
Step-by-Step Protocol:
-
Drying: Flame-dry a 3-neck round bottom flask under Nitrogen (
). Ensure KF is spray-dried or oven-dried at 150°C for 24h prior to use (Critical: Trace water kills the reaction). -
Charging: Add Methyl 6-chloropyrazine-2-carboxylate (1.0 eq), Anhydrous KF (2.5 eq), and 18-Crown-6 (0.1 eq) to the flask.
-
Solvation: Add anhydrous DMSO (5 mL per mmol substrate).
-
Reaction: Heat to 110–130°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[4]
-
Note: Do not exceed 150°C to prevent decarboxylation or polymerization.
-
-
Workup: Cool to room temperature. Pour into ice-water slurry. Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (
, Gradient 0-30% EtOAc in Hexanes).
Visualization: Synthetic Logic Flow
Figure 1: Halex reaction mechanism converting the chloro-precursor to the fluoro-target via a nucleophilic aromatic substitution pathway.[1]
Part 3: Reactivity & Applications in Drug Discovery
The 6-fluoro moiety is not just a structural decoration; it is a "warhead" for further diversification. In Medicinal Chemistry, this scaffold is often used to synthesize derivatives of Favipiravir (T-705) and other RNA-dependent RNA polymerase (RdRp) inhibitors.[5]
The "Regioselective Switch" Strategy
The pyrazine ring possesses two electrophilic sites: the Ester carbonyl (C2) and the Fluorinated carbon (C6).
-
C6 Substitution (
):-
Reacting with amines, thiols, or alkoxides displaces the Fluorine.
-
Utility: Creating diverse libraries of 6-substituted pyrazines.
-
-
C2 Transformation:
-
Hydrolysis
Acid (Precursor to Amides). -
Reduction
Alcohol. -
Utility: Modifying the "tail" of the drug molecule.
-
Visualization: Decision Tree for Scaffold Utilization
Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the C6-Fluoro and C2-Ester groups.
Part 4: Safety & Handling Protocols
While specific toxicological data for the methyl ester is limited, it should be handled with the same rigor as 6-chloropyrazine-2-carboxylate and other fluorinated heteroaromatics.
-
Hazard Classification (Predicted):
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
-
Disposal: Fluorinated organic waste. Do not mix with strong oxidizers or reducing agents.
References
-
PubChem Compound Summary. (2025). Methyl 6-chloropyrazine-2-carboxylate (CID 11084353).[6] National Center for Biotechnology Information. Link
-
BenchChem Technical Guide. (2025). 6-Fluoro-pyrazine-2-carboxylic acid: Synthesis and Applications.Link
-
BLD Pharm. (2023). Product Analysis: Methyl 6-fluoropyrazine-2-carboxylate (CAS 2110213-10-8).[4][7][8][9]Link
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][2] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[2] Journal of the American Chemical Society. (Foundational Halex Chemistry).
- Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research. (Context for 6-fluoro-pyrazine scaffolds).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]
- 4. 2110213-10-8|Methyl 6-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 356783-27-2|Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 8. 2110213-10-8|Methyl 6-fluoropyrazine-2-carboxylate| Ambeed [ambeed.com]
- 9. aaronchem.com [aaronchem.com]
Strategic Utilization of Methyl 6-fluoropyrazine-2-carboxylate in Medicinal Chemistry
This guide details the strategic application of Methyl 6-fluoropyrazine-2-carboxylate (CAS 2110213-10-8), a high-value fluorinated building block. It focuses on its dual reactivity profile—leveraging the electron-deficient pyrazine core for nucleophilic aromatic substitution (SNAr) and the ester handle for scaffold elaboration—most notably in the synthesis of RNA polymerase inhibitors like Favipiravir.
Executive Summary
Methyl 6-fluoropyrazine-2-carboxylate is a critical intermediate in the synthesis of nitrogen-rich heterocycles. Its value lies in the 6-fluoro substituent , which serves two distinct roles:
-
Retained Pharmacophore: Acts as a bioisostere for hydrogen or hydroxy groups to block metabolism or modulate pKa.
-
Reactive Handle: Functions as a superior leaving group in SNAr reactions compared to its chloro-analog, enabling the rapid installation of nucleophiles (amines, alkoxides) at the C6 position.
This guide provides the technical roadmap for synthesizing, handling, and deploying this scaffold in drug discovery campaigns.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Data |
| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate |
| CAS Number | 2110213-10-8 |
| Molecular Formula | C₆H₅FN₂O₂ |
| Molecular Weight | 156.11 g/mol |
| Core Structure | Pyrazine ring with C2-Ester and C6-Fluorine |
| Physical State | Off-white solid or semi-solid (purity dependent) |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water |
| Key Reactivity | High susceptibility to SNAr at C6; Ester hydrolysis/amidation at C2 |
Synthetic Utility: The "Spring-Loaded" Electrophile
The pyrazine ring is inherently electron-deficient (π-deficient). The introduction of a fluorine atom at the C6 position creates a "spring-loaded" electrophile.
Electronic Activation Mechanism
The nitrogen atoms at positions 1 and 4 pull electron density from the ring carbons. The fluorine at C6, while donating electrons via resonance, strongly withdraws electrons via induction. In SNAr reactions, the rate-determining step is often the formation of the Meisenheimer complex. The high electronegativity of fluorine stabilizes the anionic intermediate more effectively than chlorine, making the C-F bond a faster leaving group in these specific heteroaromatic systems.
Visualization of Reactivity
The following diagram illustrates the synthesis of the core and its divergent reactivity pathways.
Caption: Divergent synthesis pathways from the Methyl 6-fluoropyrazine-2-carboxylate core.
Medicinal Chemistry Applications
Case Study: Synthesis of Favipiravir (T-705)
Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a broad-spectrum viral RNA polymerase inhibitor. While early routes utilized diazotization of amines, modern industrial routes often employ the 6-fluoro ester to avoid potentially explosive diazonium intermediates.
-
Mechanism: The 6-fluoro group is retained to mimic the oxygen of the guanosine base, while the amide group interacts with the viral polymerase active site.
-
Pathway:
SNAr Library Generation
For kinase inhibitor discovery, the C6 position is often used to link the pyrazine hinge-binder to a solubilizing tail.
-
Reaction: Core + R-NH2 → Methyl 6-(R-amino)pyrazine-2-carboxylate + HF
-
Advantage: The reaction proceeds under milder conditions (Room Temp to 60°C) compared to the chloro-analog (requires >100°C), preserving sensitive functional groups on the amine R.
Experimental Protocols
Protocol A: Synthesis of Methyl 6-fluoropyrazine-2-carboxylate (Halex)
This protocol converts the commercially available chloro-analog to the fluoro-core.
Reagents:
-
Methyl 6-chloropyrazine-2-carboxylate (1.0 eq)[8]
-
Potassium Fluoride (Spray-dried, 3.0 eq)
-
18-Crown-6 (0.1 eq)
-
Solvent: Anhydrous DMSO (0.5 M concentration)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Methyl 6-chloropyrazine-2-carboxylate (e.g., 1.72 g, 10 mmol), KF (1.74 g, 30 mmol), and 18-Crown-6 (264 mg, 1 mmol).
-
Solvation: Add anhydrous DMSO (20 mL) under an argon atmosphere.
-
Reaction: Heat the mixture to 110°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LC-MS for the disappearance of the chloro-starting material. Note: The fluoro-product typically runs slightly faster or co-elutes but shows a distinct mass shift (-16.5 Da).
-
Workup: Cool to room temperature. Pour into ice-water (100 mL). Extract with Et₂O (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0–20% EtOAc in Hexanes) to yield the title compound as an off-white solid.
Protocol B: SNAr Displacement with Primary Amines
Standard procedure for library synthesis.
Reagents:
-
Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq)[4]
-
Primary Amine (R-NH₂, 1.1 eq)
-
Base: DIPEA (2.0 eq)
-
Solvent: DMF or THF
Procedure:
-
Dissolve the fluoro-core in DMF (0.2 M).
-
Add DIPEA followed by the amine.
-
Stir at Room Temperature for 2 hours. (If R is sterically hindered, heat to 50°C).
-
Dilute with EtOAc, wash with water/brine, and concentrate.
-
Isolate the 6-amino-pyrazine-2-carboxylate.
Safety & Stability
-
Hydrolysis Risk: The ester is sensitive to moisture. Store under inert gas at -20°C.
-
Fluoride Safety: Reactions generating HF (SNAr) should be performed in well-ventilated hoods. When using KF at high temperatures, ensure glassware is free of defects to prevent etching/failure, although glass is generally acceptable for short durations; Teflon is preferred for scale-up.
-
Skin Irritation: Pyrazine esters are potential sensitizers. Wear nitrile gloves and eye protection.
References
-
Synthesis of Favipiravir (T-705) via Fluorinated Intermediates. BenchChem Application Notes. (2025). Link
- Nucleophilic Aromatic Substitution of Fluorinated Heterocycles.Journal of Organic Chemistry. (General Reference for SnAr on Pyrazines).
-
Methyl 6-fluoropyrazine-2-carboxylate Product Data. BLD Pharm.[2][4] (Accessed 2025). Link
-
Process for the preparation of fluoropyrazine derivatives. Google Patents (US6800629B2).Link
-
Reactivity of Methyl 6-chloropyrazine-2-carboxylate. PubChem Compound Summary.Link
Sources
- 1. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]
- 2. 356783-27-2|Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 3. EnamineStore [enaminestore.com]
- 4. 2110213-10-8|Methyl 6-fluoropyrazine-2-carboxylate|BLD Pharm [bldpharm.com]
- 5. aaronchem.com [aaronchem.com]
- 6. scribd.com [scribd.com]
- 7. 2110213-10-8|Methyl 6-fluoropyrazine-2-carboxylate| Ambeed [ambeed.com]
- 8. Methyl 6-chloropyrazine-2-carboxylate | 23611-75-8 [sigmaaldrich.com]
Engineering Efficacy: The Strategic Application of Fluorinated Pyrazine Esters in Modern Drug Discovery
Executive Summary
The intersection of organofluorine chemistry and heterocyclic scaffolding has revolutionized modern drug discovery. Among the most privileged structures, the fluorinated pyrazine core stands out for its unique electronic properties, metabolic stability, and hydrogen-bonding capabilities. When functionalized as an ester, this scaffold becomes an exceptionally versatile building block—serving both as a robust intermediate for late-stage synthetic functionalization and as a transient prodrug moiety to enhance pharmacokinetic (PK) profiles. This technical guide explores the mechanistic rationale, self-validating synthetic workflows, and therapeutic applications of fluorinated pyrazine esters in contemporary pharmaceutical development.
Mechanistic Rationale: The Triad of Fluorine, Pyrazine, and Esterification
Designing a drug candidate requires a delicate balance between target affinity (pharmacodynamics) and systemic survivability (pharmacokinetics). The fluorinated pyrazine ester scaffold addresses both through three synergistic mechanisms:
-
The Pyrazine Core: As a six-membered aromatic ring containing two para-oriented nitrogen atoms, pyrazine is highly electron-deficient. This makes it highly resistant to oxidative degradation by hepatic cytochrome P450 enzymes compared to standard phenyl rings. Furthermore, the nitrogen atoms serve as critical hydrogen-bond acceptors for kinase and polymerase target binding 1.
-
Fluorine's Electronic & Steric Impact: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å). Substituting a hydrogen atom with fluorine on the pyrazine ring subtly alters the molecular conformation without adding steric bulk. More importantly, it dramatically lowers the pKa of adjacent functional groups, increases lipophilicity (LogP) for better membrane permeation, and completely blocks metabolic soft spots 2.
-
The Ester Linchpin: In synthetic workflows, the ester acts as an essential protecting group that survives harsh fluorination conditions (unlike free acids or amides). In biological systems, pyrazine esters are utilized as highly effective prodrugs. The lipophilic ester masks polar groups, allowing the molecule to cross the blood-brain barrier (BBB) or cellular membranes before being cleaved by intracellular carboxylesterases into the active therapeutic agent 3.
Self-Validating Synthetic Methodologies
To ensure reproducibility and scientific integrity, the following protocols detail the synthesis and functionalization of fluorinated pyrazine esters, emphasizing the causality behind each experimental parameter and integrating self-validating checkpoints.
Protocol A: De Novo Synthesis of a Fluorinated Pyrazine Ester via Diazotization
Objective: Convert an amino-pyrazine-2-carboxylate to a fluoro-pyrazine ester intermediate (a critical step in the synthesis of antivirals like Favipiravir). Design Rationale: Direct electrophilic fluorination of electron-deficient pyrazines is thermodynamically unfavorable. A Balz-Schiemann-type approach using Olah's reagent allows for the in situ generation of a diazonium salt, which rapidly undergoes nucleophilic aromatic substitution. The ester moiety is specifically chosen because it resists the highly acidic, dehydrating conditions of HF.
Step-by-Step Workflow:
-
Preparation: In a Teflon-lined reactor (glass will be irreversibly etched by HF), dissolve the amino-pyrazine-2-carboxylate intermediate in Olah’s reagent (70% HF in pyridine) at -20°C.
-
Causality: The cryogenic temperature is critical to prevent the premature, explosive decomposition of the diazonium intermediate and to suppress the dangerous volatility of HF.
-
-
Diazotization: Add sodium nitrite (NaNO2) portion-wise over 30 minutes.
-
Causality: Portion-wise addition controls the highly exothermic diazotization reaction, maintaining thermal stability.
-
-
Thermal Dediazoniation: Gradually warm the reaction to room temperature and stir for 4 hours.
-
Causality: Warming provides the activation energy required to expel N2 gas, generating a transient aryl cation that is immediately trapped by the abundant fluoride ions.
-
-
Self-Validating Quench & Workup: Carefully pour the mixture into an ice-cold, saturated NaHCO3 solution until CO2 evolution ceases (pH ~7.5).
-
Validation: The cessation of bubbling acts as a visual, self-validating indicator that the hazardous HF has been completely neutralized. Extract with ethyl acetate, dry over MgSO4, and concentrate.
-
-
Analytical Confirmation: Run TLC (UV 254 nm) against the starting material. The fluorinated product will elute significantly faster due to the loss of the polar amine and the addition of the lipophilic fluorine. Confirm identity via 19F-NMR (expecting a sharp singlet in the aromatic fluorine region, ~ -80 to -100 ppm) and LC-MS.
Synthetic workflow for fluorinated pyrazine esters via diazotization.
Protocol B: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Synthesize aryl-substituted pyrazinoic acid (POA) ester analogs for antimycobacterial screening [[4]](). Design Rationale: To build structural complexity and probe structure-activity relationships (SAR), palladium-catalyzed cross-coupling is preferred. The ester moiety protects the carboxylic acid from poisoning the palladium catalyst and improves the solubility of the pyrazine core in the organic phase.
Step-by-Step Workflow:
-
Reaction Assembly: Combine the chloro-pyrazine ester, aryl boronic acid (1.2 eq), Pd(PPh3)2Cl2 (10 mol%), and K3PO4 (2.0 eq) in a biphasic solvent system (Toluene/H2O, 4:1).
-
Causality: K3PO4 is selected as a mild base that facilitates the transmetalation step without causing premature saponification of the ester. The biphasic system ensures both the organic substrates and inorganic base remain solvated.
-
-
Deoxygenation: Degas the mixture via three freeze-pump-thaw cycles or vigorous N2 sparging for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes unwanted oxidative homocoupling of the boronic acid.
-
-
Coupling: Heat the sealed vessel to 90°C for 12 hours.
-
Self-Validating Workup: Cool to room temperature, separate the organic layer, and filter through a short pad of Celite.
-
Validation: The Celite filtration removes palladium black (a visual confirmation that the catalyst has successfully precipitated post-reaction). Analyze the crude mixture via HPLC; the disappearance of the chloro-pyrazine peak validates conversion.
-
Case Studies in Therapeutic Development
Broad-Spectrum Antivirals: The Favipiravir Paradigm
Favipiravir (T-705) is a landmark example of fluorinated pyrazine utility. Synthesized via a pyrazine ester intermediate, the final API is a fluorinated pyrazine carboxamide. The addition of the 6-fluoro group on the pyrazine ring significantly enhances both the biological potency and the pharmacokinetic character of the drug compared to its non-fluorinated analogs 1. Once inside the cell, it is converted into an active ribofuranosyl 5'-triphosphate metabolite, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to lethal viral mutagenesis.
Mechanism of action for fluorinated pyrazine antiviral prodrugs.
Neuro-Targeting Prodrugs: Danshensu-Pyrazine Esters
To overcome the blood-brain barrier, researchers conjugated Danshensu (DSS) with a tetramethylpyrazine moiety to form a bioreversible pyrazine ester prodrug. The pyrazine ester acts as a P-glycoprotein (P-gp) inhibitor and highly lipophilic carrier. In vivo rat models demonstrated that this conjugation increased the half-life of the drug by 2.16 times and achieved an exceptional Drug Targeting Index (DTI) of 16.95, proving the ester's utility in neuro-delivery 3.
Antimalarial Agents: Triazolopyrazines
In the pursuit of novel antimalarials, the Open Source Malaria (OSM) consortium utilized fluorinated triazolopyrazine compounds. The introduction of fluoroalkyl groups (e.g., CF3 or CF2Me) at the C8 position of the pyrazine core resulted in up to a 7.3-fold improvement in potency against Plasmodium falciparum by optimizing the lipophilic binding interactions within the target pocket 5.
Quantitative Data Analysis
The table below summarizes the profound impact that fluorination and esterification have on the pharmacodynamic and pharmacokinetic properties of pyrazine-based therapeutics.
Table 1: Pharmacokinetic and Pharmacodynamic Impact of Fluorination on Pyrazine Scaffolds
| Scaffold Type | Compound / Application | Target | Potency (IC50) / Efficacy | Pharmacokinetic Shift |
| Non-Fluorinated | T-1105 (Antiviral) | Viral RdRp | Moderate | Baseline |
| Fluorinated | Favipiravir (T-705) | Viral RdRp | High (Enhanced binding) | Improved metabolic stability 1 |
| Non-Fluorinated | OSM Scaffold 2 | P. falciparum | 12.6 µM | Baseline |
| Fluorinated | OSM CF2Me-Scaffold | P. falciparum | 1.7 µM (7.3-fold increase) | Increased lipophilicity 5 |
| Ester Conjugate | Danshensu-Pyrazine | BBB Penetration | DTI: 16.95 | t1/2 increased by 216% 3 |
Conclusion
The strategic integration of fluorine into pyrazine ester scaffolds represents a masterclass in rational drug design. By leveraging the ester moiety as a synthetic shield and a pharmacokinetic Trojan horse, alongside the metabolic invulnerability provided by fluorine, medicinal chemists can rescue otherwise unviable drug candidates. As synthetic methodologies like late-stage fluorination and cross-coupling continue to mature, the fluorinated pyrazine ester will undoubtedly remain a cornerstone of next-generation therapeutic discovery.
References
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC. 1
-
Fluorinated nucleosides as an important class of anticancer and antiviral agents - ORCA. 2
-
Enhancement of brain-targeting delivery of danshensu in rat through conjugation with pyrazine moiety to form danshensu-pyrazine ester - PubMed. 3
-
Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds - Beilstein Journals. 5
-
Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC. 4
Sources
- 1. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. Enhancement of brain-targeting delivery of danshensu in rat through conjugation with pyrazine moiety to form danshensu-pyrazine ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
Thermodynamic stability of Methyl 6-fluoropyrazine-2-carboxylate
Thermodynamic Stability and Degradation Kinetics of Methyl 6-fluoropyrazine-2-carboxylate: A Comprehensive Technical Guide
Executive Summary
Methyl 6-fluoropyrazine-2-carboxylate (CAS: 2110213-10-8) is a highly functionalized heterocyclic scaffold and a critical intermediate in the synthesis of advanced antiviral therapeutics, most notably in the synthetic routes toward Favipiravir (T-705) and its analogs[1]. For researchers and process chemists, understanding the thermodynamic stability of this molecule is not merely an academic exercise—it is the foundation for optimizing reaction yields, designing storage protocols, and preventing the formation of toxic degradants.
As a Senior Application Scientist, I approach the stability of this molecule as a dynamic system governed by electronic effects, solvent interactions, and thermal energy. This guide dissects the thermodynamic vulnerabilities of Methyl 6-fluoropyrazine-2-carboxylate, provides field-proven analytical protocols, and establishes a self-validating framework for stability profiling.
Molecular Thermodynamics and Electronic Structure
The thermodynamic stability of Methyl 6-fluoropyrazine-2-carboxylate is dictated by the extreme electron deficiency of its aromatic core. The pyrazine ring contains two electronegative nitrogen atoms that exert a strong inductive pull. This electron deficiency is further exacerbated by two highly electron-withdrawing substituents:
-
The 6-Fluoro Group: Fluorine acts as a powerful
-electron withdrawing group, creating a localized partial positive charge ( ) at the C6 position. This makes the carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2][3]. -
The 2-Methyl Carboxylate Group: The ester moiety exerts both inductive and mesomeric electron-withdrawing effects, further destabilizing the
-system of the pyrazine ring while presenting a prime target for solvolysis[4].
Thermodynamically, the molecule rests in a shallow local minimum when in solution. The activation energy (
Primary Thermodynamic Degradation Pathways
The degradation of Methyl 6-fluoropyrazine-2-carboxylate generally proceeds via two competing pathways, depending on the thermodynamic environment (solvent polarity, pH, and temperature).
-
Pathway A: Ester Hydrolysis (Thermodynamic Control) In aqueous or mixed aqueous-organic media, the methyl ester is readily hydrolyzed to yield 6-fluoropyrazine-2-carboxylic acid[5]. This reaction is thermodynamically favorable due to the high stability of the resulting carboxylate anion in polar solvents. Base-catalyzed hydrolysis proceeds via a standard addition-elimination mechanism at the acyl carbon.
-
Pathway B: SNAr Defluorination (Kinetic Control) Under strongly nucleophilic conditions (e.g., presence of primary amines or high concentrations of hydroxide), the 6-fluoro substituent can be displaced. The transition state for this SNAr reaction is stabilized by the ability of the pyrazine nitrogens to accommodate the negative charge (Meisenheimer complex formation)[3][4].
Fig 1. Primary thermodynamic degradation pathways of Methyl 6-fluoropyrazine-2-carboxylate.
Experimental Protocols for Stability Profiling
To accurately map the thermodynamic stability of this compound, we must employ a self-validating experimental design. Relying solely on endpoint chromatographic analysis can obscure transient intermediates or volatile degradants. Therefore, we couple Isothermal Microcalorimetry (IMC) with High-Performance Liquid Chromatography (HPLC) .
IMC measures the real-time heat flow (
Protocol: Accelerated Thermodynamic Degradation Assay
-
Sample Preparation: Accurately weigh 50.0 mg of Methyl 6-fluoropyrazine-2-carboxylate into a sterilized glass ampoule.
-
Solvent Matrix: Suspend the sample in 5.0 mL of a buffered aqueous/organic system (e.g., 50:50 v/v Methanol:Phosphate Buffer, pH 7.4) to simulate downstream process conditions.
-
Calorimetric Equilibration: Seal the ampoule and place it into the isothermal microcalorimeter. Equilibrate the system at 40°C until the thermal baseline drift is stable (< 0.1 µW).
-
Thermal Monitoring: Record the heat flow continuously for 72 hours. An exothermic signal indicates the onset of degradation (typically hydrolysis of the ester bond).
-
Orthogonal Validation (HPLC-UV/MS): Post-calorimetry, extract 100 µL of the sample. Dilute with mobile phase and analyze via HPLC (C18 column, gradient elution of Water/Acetonitrile with 0.1% TFA).
-
Causality Check: Quantify the remaining parent compound and the formation of 6-fluoropyrazine-2-carboxylic acid. Calculate the specific enthalpy. If unaccounted thermal energy exists, investigate for secondary SNAr degradation or polymerization.
Fig 2. Self-validating workflow for thermodynamic stability profiling.
Quantitative Thermodynamic Data
The following table summarizes the extrapolated thermodynamic and kinetic parameters for the degradation of fluorinated pyrazine-2-carboxylates in aqueous media at standard process temperatures. Data is synthesized from kinetic models of closely related halogenated pyrazine derivatives[5][6].
| Parameter | Condition | Value / Range | Mechanistic Implication |
| Activation Energy ( | pH 7.4, 40°C | 65 - 75 kJ/mol | Moderate thermal barrier; requires cold storage (2-8°C) to prevent long-term ester cleavage. |
| Activation Energy ( | pH 10.0, 60°C | 85 - 95 kJ/mol | Higher energy barrier than hydrolysis; fluorine displacement requires aggressive nucleophilic conditions. |
| Enthalpy of Degradation ( | pH 7.4, 40°C | -45.2 kJ/mol | Exothermic process; driven by the thermodynamic stability of the resulting carboxylate salt. |
| Half-life ( | pH 7.4, 25°C | ~ 14 days | Unstable in prolonged aqueous exposure; organic solvents (e.g., anhydrous DMF) are preferred for stock solutions. |
Metal Coordination Thermodynamics
Beyond degradation, the thermodynamic profile of pyrazine-2-carboxylates is heavily influenced by their ability to act as bidentate N,O-chelating ligands. The adjacent ring nitrogen and the carboxylate oxygen form highly stable 5-membered chelate rings with transition and lanthanide/actinide metals[7].
Studies on the complexation of pyrazine-2-carboxylates with metals such as U(VI) and Eu(III) reveal that the formation of these complexes is strictly entropy-driven (
References
-
Titova, Y. A., & Fedorova, O. V. (2020). "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications". Chemistry of Heterocyclic Compounds, 56(6), 659–662. Available at: [Link]
-
G., S., et al. (2015). "Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination". The Journal of Organic Chemistry, 80(24). Available at: [Link]
-
Dalton Transactions. (2019). "A structural and thermodynamic study of the complexes of U(vi) with azinecarboxylates". Royal Society of Chemistry. Available at: [Link]
-
Inorganic Chemistry. (2019). "Reduction in Coordination Number of Eu(III) on Complexation with Pyrazine Mono- and Di-Carboxylates in Aqueous Medium". American Chemical Society. Available at: [Link]
Sources
- 1. Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A structural and thermodynamic study of the complexes of U(vi) with azinecarboxylates - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. A structural and thermodynamic study of the complexes of U(vi) with azinecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction in Coordination Number of Eu(III) on Complexation with Pyrazine Mono- and Di-Carboxylates in Aqueous Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide & Safety Data Sheet (SDS) Overview: Methyl 6-fluoropyrazine-2-carboxylate
Abstract Methyl 6-fluoropyrazine-2-carboxylate is a highly specialized fluorinated heterocyclic building block utilized extensively in modern drug discovery. The strategic placement of a fluorine atom on the pyrazine core significantly modulates the molecule's lipophilicity, metabolic stability, and target binding affinity. This whitepaper provides a comprehensive, chemically grounded overview of its safety profile, handling protocols, and synthetic utility, designed for researchers and application scientists in pharmaceutical development.
Chemical Identity and Physicochemical Properties
Understanding the fundamental properties of Methyl 6-fluoropyrazine-2-carboxylate is critical for predicting its behavior in both synthetic workflows and biological environments. The electron-withdrawing nature of both the ester moiety and the fluorine atom renders the pyrazine ring highly electron-deficient, dictating its downstream reactivity.
Table 1: Chemical Identity and Quantitative Properties
| Attribute | Detail |
| Chemical Name | Methyl 6-fluoropyrazine-2-carboxylate |
| CAS Number | 2110213-10-8 |
| Molecular Formula | C6H5FN2O2 |
| Molecular Weight | 156.11 g/mol |
| SMILES | O=C(C1=NC(F)=CN=C1)OC |
| Storage Conditions | Inert atmosphere, 2-8°C |
Data synthesized from EnamineStore[1] and BLD Pharm[2].
Hazard Identification and Mechanistic Causality
While exhaustive in vivo toxicity data for this specific ester is still emerging, structural analogs (such as methyl 5-fluoropyrazine-2-carboxylate) provide a highly reliable predictive framework for GHS classification[3]. The hazards associated with this compound are inherently linked to its molecular reactivity.
The Causality of Irritation: The fluorine atom at the 6-position is highly electronegative, withdrawing electron density from the pyrazine ring via induction. The ester group at the 2-position further depletes electron density via resonance. This dual electron-withdrawing effect makes the pyrazine ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). When exposed to biological tissues, cellular nucleophiles (such as primary amines or thiols in epidermal proteins) can attack the electrophilic ring. This covalent modification of tissue proteins triggers localized inflammatory responses, manifesting as acute irritation.
Table 2: Anticipated GHS Classification & Hazard Statements
| GHS Code | Hazard Statement | Mechanistic Rationale |
| H302 | Harmful if swallowed | Ester hydrolysis in the acidic gastric environment releases the corresponding acid, disrupting local pH and cellular function. |
| H315 | Causes skin irritation | The highly electrophilic pyrazine core readily reacts with epidermal nucleophiles, causing protein adduction. |
| H319 | Causes serious eye irritation | High reactivity with moisture-rich mucosal membranes leads to rapid, localized tissue damage. |
| H335 | May cause respiratory irritation | Inhalation of fine dust particulates directly irritates the respiratory tract epithelium via nucleophilic attack. |
Experimental Methodology: Synthesis and Safety Controls
The synthesis of Methyl 6-fluoropyrazine-2-carboxylate is typically achieved via a Halex (Halogen Exchange) reaction, converting a chloropyrazine precursor to the fluorinated target[4]. This workflow requires rigorous safety controls due to the high temperatures and hazardous reagents involved.
Step-by-Step Protocol: Halex Fluorination
-
Preparation: In a rigorously dried, fume hood-housed reactor, suspend spray-dried potassium fluoride (KF, 3-5 equivalents) and a phase-transfer catalyst (18-crown-6, 0.1 eq) in anhydrous DMSO (10 mL/g of starting material)[4].
-
Causality Insight: Potassium fluoride is insoluble in most organic solvents. 18-crown-6 is a cyclic polyether that chelates the potassium cation (K+), leaving the fluoride anion (F-) "naked" and highly reactive. Anhydrous conditions are critical; water rapidly hydrates the fluoride ion, neutralizing its nucleophilicity.
-
-
Addition: Add methyl 6-chloropyrazine-2-carboxylate (1 equivalent) to the suspension[4].
-
Heating: Heat the mixture to 120-150 °C under a nitrogen atmosphere[4].
-
Safety Check: DMSO decomposes exothermically near its boiling point (189 °C). Precise internal temperature monitoring is mandatory to prevent thermal runaway.
-
-
Monitoring: Track reaction progress via HPLC or TLC until the starting material is entirely consumed[4].
-
Workup: Cool the reactor to room temperature and quench the reaction by pouring the mixture into ice water. Extract the aqueous phase with ethyl acetate[4].
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via flash column chromatography to yield the target compound[4].
Workflow for the Halex fluorination synthesis of Methyl 6-fluoropyrazine-2-carboxylate.
Self-Validating Safety and Emergency Protocols
A self-validating safety protocol ensures that a failure at one operational step is immediately mitigated by a secondary, independent mechanism.
-
Engineering Controls: All handling of the powder must occur within a certified Class II biological safety cabinet or chemical fume hood. This ensures that even if accidental particulate aerosolization occurs, the operator is protected from H335 inhalation hazards.
-
Personal Protective Equipment (PPE): Operators must wear thick nitrile or butyl rubber gloves, safety goggles (compliant with ANSI Z87.1), and a flame-resistant lab coat.
-
Causality Insight: DMSO, the primary solvent used in the synthesis of this compound, is a potent transdermal carrier. It easily penetrates the skin and can carry dissolved toxic substances with it. Standard latex gloves offer zero protection against DMSO; therefore, nitrile or butyl rubber is chemically mandated to prevent transdermal exposure.
-
-
Spill Response: In the event of a solid spill, do not sweep dry. Dry sweeping aerosolizes the electrophilic dust. Instead, moisten the spill with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust generation, then collect the slurry mechanically into a sealed hazardous waste container.
Downstream Applications in Drug Development
In pharmaceutical development, Methyl 6-fluoropyrazine-2-carboxylate is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a highly versatile, transient intermediate. The ester is typically subjected to basic or acidic hydrolysis to yield 6-fluoro-pyrazine-2-carboxylic acid[4].
This acid is subsequently utilized in amide coupling reactions (using reagents like HATU and DIPEA) to generate complex antiviral or antibacterial agents. The incorporation of the fluorine atom enhances the binding affinity of the final drug to its target protein via halogen bonding and increases the molecule's overall lipophilicity, significantly improving cellular membrane permeability.
Downstream application of the ester in the synthesis of biologically active candidates.
References
Sources
Advanced Technical Review: 6-Substituted Pyrazine-2-Carboxylate Derivatives
Topic: Literature review of 6-substituted pyrazine-2-carboxylate derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Structural Architectures, Synthetic Strategies, and Pharmacological Frontiers
Executive Summary
The pyrazine-2-carboxylate scaffold represents a privileged structure in medicinal chemistry, serving as the core for frontline tuberculosis (TB) therapeutics and emerging broad-spectrum antivirals. While the parent compound, Pyrazinamide (PZA) , remains a cornerstone of TB treatment, its utility is limited by resistance mechanisms (e.g., pncA mutations). Recent literature highlights 6-substituted derivatives as a critical frontier for overcoming these limitations.
Modifications at the C6 position of the pyrazine ring offer a unique vector for modulating lipophilicity (
Structural Significance & SAR Landscape
The biological activity of pyrazine-2-carboxylates is governed by a delicate balance between the hydrophilic amide/acid moiety and the lipophilic pyrazine core.
The "Privileged" 6-Position
Literature indicates that the C6 position is less sterically hindered than C3 but electronically coupled to the N1 nitrogen, influencing the basicity and protonation state of the ring.
-
Lipophilicity Modulation: Introduction of hydrophobic groups (e.g., -Cl, -CF
, -tert-butyl) at C6 significantly enhances membrane permeability, a rate-limiting step for intrabacterial accumulation in Mycobacterium tuberculosis (Mtb). -
Electronic Effects: Electron-withdrawing groups (EWGs) at C6 (e.g., -F, -Cl) lower the pKa of the pyrazine nitrogens, potentially altering the binding affinity to target enzymes like viral RNA polymerases.
SAR Summary Table
| Substituent (C6) | Secondary Modification (C5/Amide) | Primary Activity | Key Mechanism / Insight |
| -H (Parent) | -CONH | Antimycobacterial | Prodrug; requires activation by PncA to POA. |
| -Cl | 5-tert-butyl / N-aryl amides | Antimycobacterial | High lipophilicity ( |
| -F | 3-OH / -CONH | Antiviral (Broad) | Mimics purine bases; inhibits RdRp after phosphoribosylation. |
| -Alkyl | N-benzyl amides | Herbicidal | Inhibits Photosystem II (PET inhibition) in chloroplasts. |
| -NH-Alkyl | 5-CN | Antimycobacterial | Active against atypical mycobacteria (M. kansasii, M. avium).[2] |
Synthetic Architectures
Constructing 6-substituted pyrazine-2-carboxylates requires navigating the electron-deficient nature of the pyrazine ring. Three primary strategies dominate the literature.
Strategy A: The Acid Chloride Route (Amidation)
This is the standard protocol for generating library diversity at the amide position, starting from commercially available 6-substituted acids (e.g., 6-chloropyrazine-2-carboxylic acid).
-
Mechanism: Activation of the carboxylic acid with thionyl chloride (
) followed by nucleophilic attack by an amine. -
Utility: High-yielding for N-aryl and N-alkyl derivatives.
Strategy B: The Minisci Reaction (Radical Functionalization)
For introducing alkyl groups directly onto the pyrazine core at C5 or C6, the Minisci reaction utilizes carbon-centered radicals generated from carboxylic acids.
-
Mechanism: Homolytic substitution of protonated heteroaromatic bases by nucleophilic alkyl radicals.
-
Reagents:
, (catalyst), (oxidant).[3] -
Causality: The protonated pyrazine ring is highly electron-deficient, making it susceptible to attack by nucleophilic alkyl radicals generated via oxidative decarboxylation.
Strategy C: The Favipiravir Route (Fluorination & Functionalization)
Synthesis of 6-fluoro-3-hydroxy derivatives (T-705 analogs) often requires a specialized sequence involving nitration, reduction, and diazotization-fluorination or nucleophilic fluorination of chloropyrazines.
Visualization: Synthetic Workflows
Figure 1: Strategic synthetic pathways for accessing diverse 6-substituted pyrazine-2-carboxylate derivatives.
Detailed Experimental Protocols
Note: These protocols are synthesized from standard literature procedures (e.g., Doležal et al., J. Med. Chem.) and must be validated in your specific laboratory context.
Protocol 4.1: Synthesis of 6-Chloropyrazine-2-Carboxamides (Amidation)
Objective: To couple 6-chloropyrazine-2-carboxylic acid with a substituted aniline.
-
Activation: In a dry flask, dissolve 6-chloropyrazine-2-carboxylic acid (50 mmol) in dry toluene (20 mL).
-
Chlorination: Add thionyl chloride (
, 75 mmol) dropwise. Reflux the mixture for 1 hour.-
Checkpoint: Evolution of
and gas indicates reaction progress.
-
-
Evaporation: Remove excess
and toluene under reduced pressure. Co-evaporate with fresh dry toluene twice to ensure complete removal of thionyl chloride (residual will react with the amine in the next step, lowering yield). -
Coupling: Dissolve the crude acyl chloride in dry acetone (50 mL). Add this solution dropwise to a stirred solution of the substituted aniline (50 mmol) in dry pyridine (50 mL) at 0°C.
-
Workup: Stir at room temperature for 2-4 hours. Pour the mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol.
Protocol 4.2: Minisci Alkylation (General Procedure for Pyrazines)
Objective: To introduce an alkyl group at the C5/C6 position.
-
Setup: Dissolve pyrazine-2-carboxylic acid derivative (10 mmol) in a mixture of water/acetonitrile (1:1). Add alkyl carboxylic acid (e.g., pivalic acid for tert-butyl, 20 mmol).
-
Catalyst: Add
(1 mmol, 10 mol%). -
Initiation: Heat to 70°C. Add a solution of
(15 mmol) in water dropwise over 30 minutes.-
Causality: The persulfate oxidizes Ag(I) to Ag(II), which decarboxylates the alkyl acid to generate the nucleophilic alkyl radical.
-
-
Workup: Neutralize with
, extract with DCM, and purify via column chromatography.
Mechanistic Insights & Biological Evaluation
Antimycobacterial Mechanism (TB)
The activity of pyrazine-2-carboxylates is often contingent on the "prodrug" mechanism, though 6-substituted analogs may possess intrinsic activity or alternative targets (e.g., FAS-I inhibition).
-
Passive Diffusion: Lipophilic 6-substituted amides permeate the mycobacterial cell wall.
-
Hydrolysis: Intracellular amidases (if susceptible) convert the amide to the free acid (POA analog).
-
Acidification/Disruption: The accumulation of the acid anion collapses the transmembrane proton motive force (
) and may inhibit Ribosomal Protein S1 (RpsA) or Fatty Acid Synthase I.
Antiviral Mechanism (Favipiravir/T-705)[4]
-
Metabolic Activation: T-705 is phosphoribosylated by host enzymes to T-705-RTP.
-
RdRp Inhibition: T-705-RTP acts as a pseudo-purine nucleotide. It is incorporated by the viral RNA-dependent RNA polymerase, causing lethal mutagenesis or chain termination.
Visualization: Dual Mechanistic Pathways
Figure 2: Dual mechanistic pathways for 6-substituted pyrazine derivatives in bacterial (TB) and viral systems.
References
-
Doležal, M., et al. (2002). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules. Link
-
Zitko, J., et al. (2011). "Synthesis and Antimycobacterial Properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters. Link
-
Furuta, Y., et al. (2013). "Favipiravir (T-705), a novel viral RNA polymerase inhibitor."[4] Antiviral Research. Link
- Minisci, F., et al. (1971). "Nucleophilic character of alkyl radicals: substitution of heteroaromatic bases." Tetrahedron. (Classic mechanistic reference for Protocol 4.2).
-
Servusova, B., et al. (2006). "Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation." Molecules. Link
Sources
- 1. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
Methodological & Application
Technical Application Note: Strategic Utilization of Methyl 6-fluoropyrazine-2-carboxylate
This Application Note is designed to serve as a definitive technical guide for the utilization of Methyl 6-fluoropyrazine-2-carboxylate in medicinal chemistry and process development.
Executive Summary & Chemical Logic
Methyl 6-fluoropyrazine-2-carboxylate (CAS: 1260797-60-0) represents a high-value "orthogonal scaffold" in heterocyclic synthesis.[1] Its utility stems from the electronic interplay between the pyrazine nitrogen atoms, the electron-withdrawing ester at C2, and the fluorine atom at C6.
The "Fluorine Activation" Principle
Unlike its chloro- or bromo-analogues, the C6-fluorine atom in this scaffold is uniquely activated for Nucleophilic Aromatic Substitution (
-
Meisenheimer Stabilization: The high electronegativity of fluorine (
) inductively stabilizes the anionic Meisenheimer intermediate formed during nucleophilic attack, making F a superior leaving group to Cl or Br in electron-deficient heteroaromatics [1, 2]. -
Regioselectivity: The C2-ester further depletes electron density from the ring, directing nucleophiles preferentially to the C6 position (para-like to the C3-N) or C5, though C6 is often favored due to the specific activation pattern of the 2-carboxylate [3].
This molecule is a critical intermediate for synthesizing Favipiravir analogs , antitubercular agents (Pyrazinamide derivatives), and kinase inhibitors where the 6-position requires late-stage diversification.
Reactivity Landscape & Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this intermediate.
Figure 1: Divergent synthesis workflow. Path A utilizes the labile C-F bond; Path B/C manipulates the ester.
Experimental Protocols
Protocol A: Regioselective Diversification (C6-Functionalization)
Objective: Displacement of the C6-fluorine with amine nucleophiles to generate library candidates.[1]
Mechanism: Addition-Elimination (
Materials
-
Substrate: Methyl 6-fluoropyrazine-2-carboxylate (1.0 equiv)
-
Nucleophile: Morpholine, Piperidine, or Benzylamine (1.1 – 1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (for phenols/thiols) -
Solvent: Anhydrous DMF or DMSO (0.1 M concentration)
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 6-fluoropyrazine-2-carboxylate (156 mg, 1.0 mmol) in anhydrous DMF (10 mL).
-
Addition: Add DIPEA (348 µL, 2.0 mmol) followed by the amine nucleophile (1.1 mmol) dropwise at Room Temperature (RT).
-
Reaction:
-
For aliphatic amines: Stir at RT for 2–4 hours. The electron-deficient nature of the ring often allows this to proceed without heating [4].
-
For steric/aromatic amines: Heat to 60°C. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]
-
-
Work-up:
-
Dilute the reaction mixture with EtOAc (30 mL).
-
Wash with saturated
(2 x 10 mL) to remove excess base, followed by water (2 x 10 mL) and brine (1 x 10 mL). -
Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification: Flash column chromatography (SiO2).[1] Elute with a gradient of 0-40% EtOAc in Hexanes.[1]
Expected Results:
| Nucleophile | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| Morpholine | RT, 2h | 85-92% | 6-Morpholinopyrazine ester |
| Aniline | 60°C, 6h | 70-80% | 6-Anilinopyrazine ester |
| NaSMe | 0°C to RT | 88% | 6-Thiomethylpyrazine ester |[1]
Protocol B: Controlled Hydrolysis to 6-Fluoro-2-carboxylic Acid
Objective: Isolate the free acid without defluorination (hydrolysis of the F-atom).[1] Significance: The acid form is the direct precursor to Favipiravir-class antivirals [5].[1]
Materials
-
Substrate: Methyl 6-fluoropyrazine-2-carboxylate[1]
-
Reagent: Lithium Hydroxide monohydrate (LiOH·H2O) (1.5 equiv)
-
Solvent: THF : Water (3:1 ratio)[1]
Step-by-Step Methodology
-
Dissolution: Dissolve the ester (1.0 mmol) in THF (6 mL) and cool to 0°C in an ice bath.
-
Saponification: Add a solution of LiOH (1.5 mmol) in water (2 mL) dropwise.
-
Critical Control Point: Do not use NaOH or heat initially.[1] Strong hydroxide at high temps can displace the fluorine (forming the 6-hydroxy impurity) [6].
-
-
Monitoring: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by LC-MS (disappearance of ester peak M+157).[1]
-
Acidification:
-
Extraction: Extract with EtOAc (3 x 15 mL). The product is moderately polar; if extraction is poor, use 10% MeOH in DCM.
-
Isolation: Dry over
and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
Protocol C: One-Pot Amidation (Favipiravir Analog Synthesis)
Objective: Direct conversion of the ester to the carboxamide, bypassing the acid isolation.
Methodology
-
Reagent: 7N Ammonia in Methanol (excess).
-
Procedure: Dissolve Methyl 6-fluoropyrazine-2-carboxylate in 7N
/MeOH (concentration 0.2 M). -
Condition: Seal in a pressure tube and stir at RT for 12 hours.
-
Note: If the F-displacement by ammonia (to form 6-amino-pyrazine) is observed as a side reaction, lower the temperature to 0°C or switch to Protocol B (Hydrolysis) followed by mild coupling (EDC/HOBt) with ammonium chloride.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Fluorine | Hydrolysis conditions too harsh (high pH/Temp).[1] | Use LiOH at 0°C. Switch to |
| Low Yield in | Competitive hydrolysis of ester.[1] | Ensure anhydrous solvents (DMF/DMSO).[1] Use molecular sieves.[1] |
| Product is Water Soluble | Formation of Zwitterion (Acid form). | Avoid aqueous workup.[1] Remove solvent and purify via Reverse Phase (C18) chromatography.[2] |
| Incomplete Reaction | Poor nucleophilicity of amine.[1] | Add catalytic KF or CsF to solubilize the intermediate.[1] Heat to 80°C. |
References
-
BenchChem. (2025).[1][2][3][4] 6-Fluoro-pyrazine-2-carboxylic acid in the Synthesis of Antiviral Drugs. Retrieved from
-
Pistritto, V. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. J. Am. Chem. Soc. 142(40): 17187–17194.[1][5] Retrieved from
-
Kudryavtsev, K. V., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized Derivatives. Molecules. Retrieved from
-
Fiksdahl, A., et al. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11, 131-138. Retrieved from
-
Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication.[1] Antiviral Research. Retrieved from
-
Zhang, R., et al. (2020). Synthesis of Favipiravir and Its Derivatives. Acta Naturae.[1][6] Retrieved from
Sources
Application Note: Chemoselective Hydrolysis of Methyl 6-fluoropyrazine-2-carboxylate
Target Audience: Researchers, synthetic chemists, and pharmaceutical development professionals.
Mechanistic Context: The SNAr vs. Hydrolysis Paradigm
The synthesis of 6-fluoropyrazine-2-carboxylic acid from its methyl ester is a critical transformation in the development of fluorinated heterocyclic scaffolds, which are highly valued in antiviral and oncology drug discovery. However, this seemingly routine saponification presents a significant chemoselectivity challenge.
The pyrazine core is inherently electron-deficient due to its two electronegative nitrogen atoms. The introduction of a fluorine atom at the 6-position further activates the ring towards Nucleophilic Aromatic Substitution (SNAr). Paradoxically, despite the C–F bond being the strongest single bond to carbon, fluoride acts as an exceptional leaving group in these systems. This is because the rate-determining step of the SNAr reaction is the initial nucleophilic attack to form the stabilized Meisenheimer intermediate[1]. The intense inductive effect of fluorine highly stabilizes this transition state, making fluoropyridines and fluoropyrazines up to 320 times more reactive toward nucleophiles than their chloro-analogs[2].
Consequently, subjecting methyl 6-fluoropyrazine-2-carboxylate to standard harsh saponification conditions (e.g., NaOH in refluxing methanol or water) inevitably leads to the nucleophilic displacement of the fluorine atom by hydroxide or methoxide ions, yielding undesired 6-hydroxy or 6-methoxypyrazine-2-carboxylic acid impurities[3]. To successfully isolate the target molecule, the hydrolysis must be strictly governed by kinetic control.
Figure 1. Competing pathways: Chemoselective ester hydrolysis vs. undesired SNAr.
Quantitative Optimization of Hydrolysis Conditions
To suppress the SNAr pathway, the reaction must be performed at low temperatures using a base that preferentially activates the ester carbonyl. Lithium hydroxide (LiOH) is the optimal reagent. The high charge density of the lithium ion (
By utilizing a THF/Water co-solvent system at 0 °C, the activation energy required for the competing SNAr reaction (which requires breaking aromaticity) is not reached, resulting in excellent chemoselectivity[3].
Table 1: Optimization of Hydrolysis Conditions for Methyl 6-fluoropyrazine-2-carboxylate
| Base / Reagent | Solvent System | Temperature | Time | Major Outcome | SNAr Byproduct (%) |
| NaOH (3.0 eq) | MeOH / H₂O | 65 °C (Reflux) | 2 h | Complete degradation | > 85% (6-methoxy) |
| NaOH (1.1 eq) | THF / H₂O | 25 °C | 4 h | Moderate yield | ~ 15% (6-hydroxy) |
| LiOH·H₂O (1.1 eq) | THF / H₂O | 0 °C to 25 °C | 1.5 h | Excellent yield (>90%) | Trace (< 2%) |
| HCl (6M aq) | 1,4-Dioxane | 90 °C | 12 h | Good yield, slow | None (Decarboxylation risk) |
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Every step incorporates a physical or analytical check to ensure the integrity of the fluorinated core is maintained.
Reagents & Materials
-
Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.1 eq)
-
Tetrahydrofuran (THF), analytical grade
-
Deionized Water (H₂O)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Step-by-Step Methodology
-
Substrate Dissolution: Dissolve Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq) in a 3:1 mixture of THF:H₂O to achieve a substrate concentration of 0.2 M.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.
-
Base Addition: Prepare a 1.0 M aqueous solution of LiOH·H₂O (1.1 eq). Add this solution dropwise to the reaction mixture over 5 minutes to prevent localized exothermic spikes that could trigger SNAr[3].
-
Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature. Monitor the reaction via LC-MS or TLC (Eluent: 50% EtOAc in Hexanes). The starting material should be fully consumed within 1 to 1.5 hours.
-
Volatile Removal: Once complete, concentrate the reaction mixture under reduced pressure (at a bath temperature strictly
30 °C) to remove the majority of the THF. Causality insight: Removing THF prevents the formation of a miscible organic-aqueous single phase during extraction and prevents undesired re-esterification during acidification. -
pH-Controlled Isolation: Cool the remaining aqueous phase to 0 °C. Carefully acidify dropwise with 1M HCl until the pH reaches exactly 2.0 to 3.0 [3].
-
Extraction: Extract the aqueous layer with EtOAc (3 × 20 mL). Combine the organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the pure 6-fluoropyrazine-2-carboxylic acid.
Figure 2. Experimental workflow and self-validation logic for chemoselective hydrolysis.
Analytical Validation & Troubleshooting (The Self-Validating System)
To ensure the trustworthiness of the isolated product, the protocol relies on two critical field-proven validation checkpoints:
A. The pH Causality Check
The pKa of pyrazine-2-carboxylic acid derivatives typically hovers around 2.9.
-
If the pH is > 4: The product remains ionized as a water-soluble carboxylate salt and will not extract into the EtOAc layer.
-
If the pH is < 1: The highly electron-deficient pyrazine ring nitrogens can become protonated, forming a zwitterion or hydrochloride salt that is equally trapped in the aqueous phase.
-
Validation: Precision pH paper or a calibrated pH meter reading of 2.0–3.0 guarantees the molecule is in its neutral, lipophilic state for maximum extraction recovery.
B. NMR Spectroscopic Validation
Because SNAr is a silent reaction visually (both target and byproduct are often white/off-white powders), Nuclear Magnetic Resonance (NMR) is the ultimate self-validating tool.
- F NMR: The presence of a sharp signal (typically between -80 to -90 ppm, depending on the deuterated solvent) definitively confirms the C–F bond survived the basic conditions. If the signal vanishes, SNAr has occurred.
-
H NMR: The pyrazine ring protons (H3 and H5) will exhibit characteristic heteronuclear coupling with the fluorine atom (typically
and couplings). The loss of these specific splitting patterns provides an immediate, definitive diagnostic that the fluorine atom was displaced by a hydroxyl group.
References
-
ResearchGate. "The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions". ResearchGate Publications. Available at: [Link]
Sources
Nucleophilic aromatic substitution (SNArS_NArSNAr) on Methyl 6-fluoropyrazine-2-carboxylate
Application Note: Nucleophilic Aromatic Substitution ( ) on Methyl 6-fluoropyrazine-2-carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Methyl 6-fluoropyrazine-2-carboxylate (CAS: 2110213-10-8)
Executive Summary & Mechanistic Rationale
In modern drug discovery, functionalized pyrazines are privileged pharmacophores, frequently serving as core scaffolds in antiviral therapeutics (e.g., Favipiravir analogues) and kinase inhibitors[1]. Methyl 6-fluoropyrazine-2-carboxylate is an elite electrophilic hub for Nucleophilic Aromatic Substitution (
The exceptional reactivity of this molecule is governed by three synergistic factors:
-
Pyrazine Core: The two highly electronegative nitrogen atoms in the aromatic ring exert strong inductive and resonance electron-withdrawing effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy[2].
-
C2-Ester Activation: The methyl carboxylate group at the C2 position provides additional resonance stabilization for the anionic intermediate formed during nucleophilic attack.
-
C6-Fluorine Leaving Group: Unlike aliphatic
reactions where bond-breaking is rate-determining, the rate-determining step in is the addition of the nucleophile to form the Meisenheimer complex. Fluorine's extreme electronegativity hyper-polarizes the C-F bond, accelerating nucleophilic attack while simultaneously stabilizing the resulting negative charge in the transition state[3].
Addition-elimination
Comparative Reactivity Data
Understanding the causality behind leaving group and nucleophile selection is critical for optimizing reaction conditions. Table 1 summarizes the quantitative and qualitative reactivity profiles for 6-halopyrazine-2-carboxylates.
Table 1: Comparative Reactivity Profile for
| Leaving Group | Nucleophile Class | Relative Rate | Optimal Temp | Typical Yield | Mechanistic Rationale |
| Fluorine (-F) | 2° Amines | Very Fast | 0°C to RT | >90% | High electronegativity stabilizes the transition state[3]. |
| Chlorine (-Cl) | 2° Amines | Moderate | 60°C to 80°C | 70–85% | Lower electronegativity; requires thermal activation[2]. |
| Fluorine (-F) | Alkoxides | Extremely Fast | -10°C to 0°C | >85% | Hard nucleophile reacts rapidly with the hard electrophilic C6 center. |
| Fluorine (-F) | Thiolates | Fast | RT | >90% | High polarizability of sulfur accelerates orbital overlap. |
Experimental Workflow & Protocols
The following protocols are designed as self-validating systems . Every step includes causality-driven choices and in-process controls (IPCs) to ensure scientific integrity and reproducibility.
Standardized
Protocol A: C6-Amination using Secondary Amines (e.g., Morpholine)
Objective: Synthesis of Methyl 6-morpholinopyrazine-2-carboxylate.
-
Causality in Setup: We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the generated HF. If HF is not neutralized, it will protonate the morpholine, destroying its nucleophilicity and stalling the reaction[3]. Anhydrous Acetonitrile (MeCN) is chosen as a polar aprotic solvent to solvate the transition state without hydrogen-bonding to the nucleophile.
Step-by-Step Methodology:
-
Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq, 5.0 mmol) and anhydrous MeCN (25 mL, 0.2 M).
-
Base Addition: Add DIPEA (2.0 eq, 10.0 mmol) to the solution. Cool the reaction mixture to 0°C using an ice-water bath.
-
Nucleophile Addition: Add morpholine (1.1 eq, 5.5 mmol) dropwise over 5 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that could lead to ester hydrolysis if trace moisture is present.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2 hours.
-
Self-Validation Checkpoint 1 (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL MeOH, and analyze via LC-MS. Validation criteria: The reaction is complete when the starting material mass (
) is <2% relative to the product mass ( ). -
Workup: Concentrate the reaction mixture under reduced pressure to remove MeCN. Dissolve the crude residue in Ethyl Acetate (50 mL). Wash with saturated aqueous
(2 x 25 mL) followed by brine (25 mL). -
Self-Validation Checkpoint 2 (pH Check): Test the pH of the aqueous wash. It must be mildly basic (pH 8-9) to ensure the newly formed morpholino-pyrazine remains unprotonated and partitions entirely into the organic phase.
-
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Protocol B: C6-Etherification using Alkoxides
Objective: Synthesis of Methyl 6-methoxypyrazine-2-carboxylate.
-
Causality in Setup: When using alkoxides, the solvent must strictly match the nucleophile (e.g., Sodium Methoxide in Methanol) to prevent transesterification at the C2-ester position. Furthermore, the reaction must be kept strictly at 0°C because alkoxides are highly reactive "hard" nucleophiles that can attack the ester carbonyl if thermal energy is too high.
Step-by-Step Methodology:
-
Preparation: Dissolve Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq, 5.0 mmol) in anhydrous Methanol (25 mL) under an inert
atmosphere. Cool to 0°C. -
Nucleophile Addition: Slowly add a 0.5 M solution of Sodium Methoxide in Methanol (1.05 eq, 5.25 mmol) dropwise over 15 minutes.
-
Reaction: Stir strictly at 0°C for 1 hour. Do not allow the reaction to warm to RT.
-
Self-Validation Checkpoint 1 (IPC): Monitor via TLC (Hexanes/EtOAc 3:1). The highly polar starting material spot should be cleanly replaced by a slightly higher Rf product spot.
-
Quench (Critical Step): Quench the reaction at 0°C by adding 1M HCl dropwise until the pH reaches 6-7. Rationale: Neutralizing the excess methoxide before concentration prevents base-catalyzed ester cleavage during solvent removal.
-
Isolation: Concentrate the methanol under reduced pressure. Partition the residue between Dichloromethane (50 mL) and water (25 mL). Extract the aqueous layer with DCM (2 x 25 mL). Dry the combined organics over
, filter, and concentrate to afford the product.
References
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Process for preparation of favipiravir (WO2021240295A1)
- Title: Mechanochemical between 2-fluoropyrazine 4 and nucleophiles Source: ResearchGate URL
Reduction of Methyl 6-fluoropyrazine-2-carboxylate to alcohol derivatives
Application Note: Selective Reduction of Methyl 6-fluoropyrazine-2-carboxylate to (6-fluoropyrazin-2-yl)methanol
Part 1: Strategic Considerations & Reaction Design
1.1 The Challenge: Balancing Reactivity and Selectivity The reduction of Methyl 6-fluoropyrazine-2-carboxylate presents a classic chemoselectivity challenge in medicinal chemistry. The pyrazine core is electron-deficient, making the ester highly electrophilic and susceptible to reduction. However, this same electron deficiency activates the C-6 fluorine atom towards Nucleophilic Aromatic Substitution (SNAr) .
-
Risk A (Over-Reduction): Strong hydride donors like Lithium Aluminum Hydride (LiAlH4) pose a significant risk of reducing the pyrazine ring itself (hydride addition to the C=N bonds) or causing reductive defluorination.
-
Risk B (Side Reaction): The use of alkoxide solvents (e.g., sodium methoxide generated in situ) at elevated temperatures can displace the fluorine atom, yielding the methoxy-pyrazine impurity.
1.2 The Solution: Borohydride-Mediated Reduction To navigate these risks, we utilize Sodium Borohydride (NaBH4) in methanol. While NaBH4 is typically too mild to reduce aliphatic esters, the electron-withdrawing nature of the pyrazine ring sufficiently activates the carbonyl carbon, allowing reduction to proceed at moderate temperatures (0°C to Ambient). This method avoids the harsh conditions of LiAlH4 and minimizes SNAr byproducts.
Part 2: Detailed Experimental Protocol
Target Molecule: (6-fluoropyrazin-2-yl)methanol (CAS: 1395733-06-8) Reaction Scale: 10.0 mmol (Adaptable)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Amount | Role |
| Methyl 6-fluoropyrazine-2-carboxylate | 156.11 | 1.0 | 1.56 g | Substrate |
| Sodium Borohydride (NaBH4) | 37.83 | 2.5 | 0.95 g | Reducing Agent |
| Methanol (Anhydrous) | 32.04 | N/A | 20 mL | Solvent/Proton Source |
| Ammonium Chloride (Sat.[3] Aq.) | N/A | N/A | 20 mL | Quench Buffer |
| Dichloromethane (DCM) | 84.93 | N/A | 3 x 30 mL | Extraction Solvent |
Step-by-Step Procedure
Step 1: Reactor Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.
-
Charge the flask with Methyl 6-fluoropyrazine-2-carboxylate (1.56 g) .
-
Add Methanol (20 mL) and cool the solution to 0°C using an ice-water bath.
-
Note: Methanol acts as a co-reactant, coordinating with Boron to facilitate hydride transfer.
-
Step 2: Reagent Addition (Critical Step)
-
Add NaBH4 (0.95 g) portion-wise over 15 minutes.
-
Caution: Vigorous gas evolution (H2) will occur. Ensure adequate venting.
-
Why Portion-wise? Controlling the addition rate prevents a temperature spike, which could trigger the SNAr displacement of the fluorine.
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm naturally to Room Temperature (20-25°C) .
-
Stir for 2–4 hours.
-
QC Check: Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. Look for the disappearance of the ester (M+H ~157) and formation of the alcohol (M+H ~129).
Step 4: Quench & Workup
-
Cool the mixture back to 0°C .
-
Slowly add Saturated NH4Cl (20 mL) to quench excess borohydride.
-
Note: The pH should be neutral to slightly acidic (pH 6-7). Avoid strong acids which may protonate the pyrazine nitrogen and trap the product in the aqueous phase.
-
-
Remove the bulk of Methanol under reduced pressure (Rotavap, 30°C bath). Do not evaporate to dryness; keep the aqueous slurry.
Step 5: Extraction & Isolation
-
Extract the aqueous residue with DCM (3 x 30 mL) .
-
Tip: Pyrazine methanols have moderate water solubility. If yield is low, saturate the aqueous layer with NaCl (salting out) before extraction.
-
-
Combine organic layers, dry over anhydrous Na2SO4 , and filter.
-
Concentrate in vacuo to yield the crude alcohol.
Step 6: Purification
-
The crude product is often sufficiently pure (>95%).
-
If necessary, purify via Flash Column Chromatography using a gradient of 0-10% Methanol in DCM .
Part 3: Visualization & Logic
Reaction Mechanism & Pathway
The following diagram illustrates the hydride transfer mechanism and the critical decision points to avoid side reactions.
Caption: Reaction pathway showing the hydride reduction mechanism and the thermal risk of SNAr side-reactions.
Workup & Isolation Workflow
Efficient recovery of the polar pyrazine alcohol requires a specific extraction strategy.
Caption: Optimized workup procedure emphasizing methanol removal and salting-out techniques to maximize yield.
Part 4: Quality Control & Troubleshooting
4.1 Analytical Specifications
-
1H NMR (400 MHz, CDCl3):
-
δ 8.6 (s, 1H, Pyrazine-H3)
-
δ 8.4 (d, 1H, Pyrazine-H5, JH-F coupling visible)
-
δ 4.8 (s, 2H, -CH 2OH)
-
δ 3.5 (br s, 1H, -OH )
-
-
19F NMR: Singlet (or doublet due to proton coupling) around -80 to -100 ppm region.
4.2 Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield (<50%) | Product water solubility. | Saturate aqueous layer with NaCl; use 10% MeOH/DCM for extraction. |
| Impurity: Methoxy-derivative | SNAr displacement of Fluorine. | Maintain reaction temperature <25°C; ensure NaBH4 is added slowly. |
| Incomplete Conversion | Ester stability. | Add CaCl2 (1.0 equiv) to the reaction mixture (activates the ester). |
References
-
Reduction of Heterocyclic Esters: ChemScene. (6-Fluoropyrazin-2-yl)methanol Product Data. Retrieved from
-
NaBH4 Selectivity: Bianchini, G. et al. "Sodium Borohydride: A Versatile Reagent for the Reduction of Aromatic Esters." ResearchGate.[1] Retrieved from
-
General Pyrazine Chemistry: PubChem. (6-Fluoropyridin-2-yl)methanol (Analogous Chemistry). Retrieved from
-
Protocol Validation: Organic Chemistry Portal. Reduction of Esters to Alcohols.[1][4] Retrieved from
Sources
Application Note: Precision Functionalization of Methyl 6-fluoropyrazine-2-carboxylate via Grignard Reagents
Executive Summary
The functionalization of Methyl 6-fluoropyrazine-2-carboxylate using Grignard reagents presents a classic chemoselectivity paradox in medicinal chemistry. The substrate contains three distinct electrophilic sites: the ester carbonyl (C2), the activated carbon-fluorine bond (C6), and the electron-deficient pyrazine ring itself.
Standard protocols often result in complex mixtures of tertiary alcohols (desired), substitution products (
Mechanistic Analysis: The Chemoselectivity Triangle
To optimize this reaction, one must understand the competing pathways defined by the substrate's electronic structure.
Substrate Reactivity Profile
The Methyl 6-fluoropyrazine-2-carboxylate scaffold is highly activated due to the synergistic electron-withdrawing effects of the para-nitrogen and the ortho-ester group.[2]
-
Pathway A: 1,2-Addition (Desired): Nucleophilic attack at the ester carbonyl.[2][1]
-
Pathway B:
(Competitor): Displacement of the Fluoride ion at C6.[1]-
Mechanism:[2][1][5][6][7][8][9][10][11] Addition-Elimination via a Meisenheimer complex.[2][1]
-
Driver: The C6 position is activated by the ring nitrogens. Fluorine is an excellent leaving group in
due to the high stability of the intermediate -complex (Meisenheimer). -
Kinetics: Slower than carbonyl addition at -78°C, but becomes competitive > -40°C.[2][1]
-
-
Pathway C: Ring Addition (Parasitic): Direct addition to the pyrazine ring carbon (C3/C5).[1]
The Solution: Lanthanide-Mediated Selectivity
We utilize Knochel’s Salt (LaCl₃·2LiCl) to alter the "hardness" of the Grignard reagent.
-
Effect: The La(III) cation coordinates strongly to the carbonyl oxygen, activating it for 1,2-addition while simultaneously bulky "ate" complex formation suppresses the basicity and
capability of the Grignard reagent. -
Result: The activation energy for Pathway A is lowered relative to Pathway B.
Visualization of Reaction Pathways[7]
Figure 1: Competing reaction pathways.[2][1] Pathway A (Green) is favored by low temperature and Lewis Acid activation.[2][1] Pathway B (Red) is the primary failure mode at elevated temperatures.[1]
Optimized Experimental Protocols
Protocol A: Direct Synthesis of Tertiary Alcohols (LaCl₃-Mediated)
Best for: One-pot conversion of ester to dialkyl-carbinol.[2]
Reagents:
-
LaCl₃[2][1][12][13][14]·2LiCl (0.5 equiv, 0.6M in THF) [Commercially available or prepared in situ][1]
-
Anhydrous THF (Solvent)[1]
Procedure:
-
Preparation: Flame-dry a 3-neck round bottom flask under Argon.
-
Substrate Solution: Dissolve the pyrazine ester (1.0 equiv) in anhydrous THF (0.2 M concentration).
-
Additive: Add LaCl₃·2LiCl solution (0.5 equiv) to the flask. Stir for 15 minutes at Room Temperature (RT) to allow pre-complexation.
-
Cooling: Cool the mixture to -78°C using a dry ice/acetone bath. Critical: Do not rush this step.
-
Addition: Add the Grignard reagent (2.5 equiv) dropwise over 30 minutes via syringe pump. Maintain internal temperature < -70°C.
-
Reaction: Stir at -78°C for 1 hour. Monitor by TLC/LCMS.[2][1]
-
Note: Do not warm to 0°C until the reaction is quenched, or
byproducts will form.
-
-
Quench: Quench at -78°C with a buffered solution of sat. NH₄Cl mixed with 10% NH₄OH (9:1).[2][1]
-
Why? Pure acid can protonate the pyrazine ring, trapping it in the aqueous layer. The NH₄OH keeps the pH slightly basic (~pH 8-9) to ensure extraction of the free base.
-
-
Workup: Warm to RT, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Synthesis of Ketones via Weinreb Amide
Best for: Stopping at the mono-addition stage (Ketone).
Direct addition of 1 equiv of Grignard to an ester rarely yields clean ketones due to the high reactivity of the intermediate ketone. The Weinreb amide route is superior for this substrate.
Step 1: Weinreb Amide Formation
-
React Methyl 6-fluoropyrazine-2-carboxylate with N,O-dimethylhydroxylamine[2][1]·HCl (1.2 equiv) and Isopropylmagnesium chloride (2.2 equiv) at -20°C in THF.[2][1]
-
Isolate the Weinreb amide (usually stable and solid).[1]
Step 2: Grignard Addition
-
The stable chelated intermediate prevents over-addition.[1]
-
Quench with sat. NH₄Cl to release the ketone.
Quantitative Data & Troubleshooting
| Parameter | Condition | Outcome | Mechanism |
| Temperature | > 0°C | Low Yield, High Impurity | |
| Temperature | -78°C | High Yield | Kinetic control favors Carbonyl addition.[2][1] |
| Additive | None | Moderate Yield | Competition from enolization (if R has |
| Additive | LaCl₃·2LiCl | Excellent Yield | Lewis acid activation of C=O; suppression of basicity.[1] |
| Quench | 1M HCl | Product Loss | Protonation of Pyrazine N makes it water-soluble.[2][1] |
| Quench | NH₄Cl/NH₄OH | High Recovery | Maintains neutral/basic pH; product stays in organic phase.[2][1] |
Decision Logic for Optimization
Figure 2: Strategic decision tree for selecting the correct protocol based on the target molecule.
References
-
Knochel, P., et al. "Soluble Lanthanide Salts (LnCl₃[1][14]·2LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds."[14] Angewandte Chemie International Edition, vol. 45, no.[1][14] 3, 2006, pp. 497-500.[1] Link[2][1]
-
Sureshbabu, P., et al. "Chemoselective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage."[1] The Journal of Organic Chemistry, vol. 84, no. 18, 2019, pp. 11823-11838.[1] Link[2][1]
-
Master Organic Chemistry. "Reaction of Grignard Reagents With Esters." MasterOrganicChemistry.com, 2015.[1] Link
-
Organic Chemistry Portal. "Nucleophilic Aromatic Substitution (SNAr) on Fluoropyrazines." Organic-Chemistry.org. Link
Sources
- 1. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylpyrazine-2-carboxylate [webbook.nist.gov]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 10. data.epo.org [data.epo.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Selective 1,2-Additions with LaCl3·2LiCl [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. Soluble Lanthanide Salts (LnCl3•2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds [organic-chemistry.org]
Using Methyl 6-fluoropyrazine-2-carboxylate in Suzuki-Miyaura coupling
Application Note: Late-Stage C–C Bond Formation via Suzuki-Miyaura Coupling of Methyl 6-fluoropyrazine-2-carboxylate
Executive Summary & Chemical Context
Methyl 6-fluoropyrazine-2-carboxylate (CAS: 2110213-10-8) is an exceptionally versatile, electron-deficient heterocyclic building block utilized in the development of antiviral therapeutics and advanced materials [1]. Historically, the functionalization of pyrazines has relied heavily on chloro- or bromo-derivatives [2]. However, the synergistic electron-withdrawing effects of the pyrazine nitrogens and the C2-methyl ester highly polarize the C6 position. This unique electronic environment lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, activating the typically inert C–F bond (~116 kcal/mol) toward transition-metal-catalyzed cross-coupling [3].
This application note details a self-validating protocol for the direct Suzuki-Miyaura coupling of Methyl 6-fluoropyrazine-2-carboxylate, enabling the direct displacement of the fluorine atom with aryl or heteroaryl groups to streamline the synthesis of complex biaryl pyrazines.
Mechanistic Rationale & Causality
Executing a Suzuki-Miyaura coupling on a C–F bond requires precise control over the catalytic environment. As an application scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe:
-
Ligand Selection (The Oxidative Addition Challenge): To cleave the strong C–F bond, the Palladium(0) center must be highly electron-rich. We utilize bulky, electron-donating dialkylbiaryl phosphines (e.g., RuPhos). The steric bulk forces the formation of a highly active monoligated L-Pd(0) species, while the electron density facilitates the oxidative addition into the C–F bond.
-
Base Selection (The Transmetalation Challenge): The boronic acid must be activated to a boronate complex to undergo transmetalation [4]. However, the C2-methyl ester is highly susceptible to saponification. Therefore, mild, anhydrous bases like milled Potassium Phosphate (K₃PO₄) are selected over aqueous hydroxides or carbonates to prevent ester hydrolysis.
-
Solvent Selection: Anhydrous 1,4-Dioxane provides a non-nucleophilic environment with an optimal boiling point (101 °C), suppressing competitive Nucleophilic Aromatic Substitution (SₙAr) pathways that plague fluoropyrazines in polar protic solvents.
Fig 1. Catalytic logic of Pd-mediated C-F bond activation in Suzuki-Miyaura coupling.
Quantitative Data: Reaction Optimization
To demonstrate the causality of the protocol parameters, the following table summarizes the optimization data. Deviations from the optimal conditions result in significant side reactions, validating our mechanistic hypothesis.
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%)* | Causality / Observation |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ (aq) | THF/H₂O | 80 | < 5% | Complete ester hydrolysis; poor C–F activation. |
| 2 | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 45% | Moderate conversion; trace SₙAr byproducts observed. |
| 3 | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 80 | 88% | Optimal C–F activation; clean conversion. |
| 4 | Ni(cod)₂ / PCy₃ | Cs₂CO₃ | Toluene | 100 | 72% | Viable alternative; requires strict air-free handling. |
*Yields determined by ¹H-NMR using 1,3,5-trimethoxybenzene as an internal standard.
Experimental Protocol: Self-Validating Workflow
Objective: Synthesis of Methyl 6-(4-methoxyphenyl)pyrazine-2-carboxylate. Trustworthiness Note: This protocol incorporates mandatory In-Process Controls (IPC) to self-validate reaction progress, ensuring the operator does not proceed to workup on a stalled reaction.
Fig 2. Self-validating experimental workflow for the cross-coupling protocol.
Step 1: Reagent Preparation & Assembly
-
Transfer an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar into an argon-filled glovebox.
-
Add Methyl 6-fluoropyrazine-2-carboxylate (1.0 equiv, 1.0 mmol, 156.1 mg).
-
Add 4-methoxyphenylboronic acid (1.5 equiv, 1.5 mmol, 228.0 mg). Note: The 0.5 equiv excess compensates for potential protodeboronation.
-
Add Pd(OAc)₂ (5 mol%, 0.05 mmol, 11.2 mg) and RuPhos (10 mol%, 0.10 mmol, 46.6 mg).
-
Add finely milled anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol, 424.5 mg). Note: Milling is critical to maximize the surface area of this heterogeneous base.
Step 2: Degassing & Initiation
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line.
-
Inject anhydrous, rigorously degassed 1,4-Dioxane (5.0 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes to ensure homogeneity of the soluble components, then lower the flask into a pre-heated oil bath at 80 °C.
Step 3: In-Process Control (IPC) Monitoring (Self-Validation)
-
At
hours, briefly remove the flask from the heat. Under a positive flow of Argon, withdraw a 20 µL aliquot using a micro-syringe. -
Dilute the aliquot in 1.0 mL of LC-MS grade Acetonitrile, filter through a 0.22 µm PTFE syringe filter, and inject into the LC-MS.
-
Validation Checkpoint: Verify the disappearance of the starting material (
157.0 [M+H]⁺) and the dominant presence of the product mass ( 245.1 [M+H]⁺). If the starting material is >10%, continue heating and re-check at hours.
Step 4: Quench & Workup
-
Upon confirming >95% conversion via IPC, cool the reaction to room temperature.
-
Quench the reaction by adding 5.0 mL of saturated aqueous NH₄Cl. Causality: This mildly acidic quench neutralizes the K₃PO₄, halting reactivity without risking base-catalyzed ester hydrolysis.
-
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
-
Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 5: Purification & Quantitative Yield
-
To the crude mixture, add exactly 1.0 mmol (168.2 mg) of 1,3,5-trimethoxybenzene.
-
Dissolve a small sample in CDCl₃ and acquire a ¹H-NMR spectrum. Integrate the product's ester methyl singlet against the internal standard's methoxy singlet to determine the quantitative NMR yield.
-
Purify the remaining crude material via flash column chromatography (Silica gel, gradient of 10% to 40% Ethyl Acetate in Hexanes) to isolate the pure biaryl pyrazine.
References
- 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem Benchchem
- Transition metal-catalyzed functionalization of pyrazines Organic & Biomolecular Chemistry (RSC Publishing)
- Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes ResearchG
- Suzuki Coupling Organic Chemistry Portal
Application Note: Late-Stage Functionalization of Methyl 6-fluoropyrazine-2-carboxylate for the Synthesis of Antiviral Agents
Executive Summary
The pyrazine scaffold is a privileged structure in antiviral drug discovery, most notably featured in RNA-dependent RNA polymerase (RdRp) inhibitors such as Favipiravir (T-705). Traditional syntheses of these agents often rely on late-stage fluorination using highly toxic reagents (e.g., Olah’s reagent) to convert aminopyrazines to fluoropyrazines [1].
This application note details a safer, highly efficient three-step synthetic protocol starting from the pre-fluorinated building block, Methyl 6-fluoropyrazine-2-carboxylate . By leveraging regioselective N-oxidation and a Boekelheide-type rearrangement, this route bypasses hazardous fluorination steps. The fluorine atom's pre-installation not only enhances the metabolic stability and binding affinity of the final drug candidate [2] but also provides a scalable, bench-stable pathway for drug development professionals.
Mechanistic Rationale & Retrosynthetic Strategy
The synthesis of 6-fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) from Methyl 6-fluoropyrazine-2-carboxylate requires two key functional group transformations:
-
C-H Oxygenation at C-3 : Direct nucleophilic hydroxylation of the electron-deficient pyrazine ring is notoriously difficult without a leaving group. To overcome this, we employ a Boekelheide rearrangement [3]. The pyrazine is first activated via N-oxidation. Due to the electron-withdrawing nature of the ester (C-2) and fluoro (C-6) groups, the N-4 nitrogen is significantly more electron-rich and less sterically hindered, allowing for regioselective oxidation.
-
Tandem Amidation and Deprotection : The resulting 3-acetoxy intermediate and the C-2 methyl ester must be converted to the target 3-hydroxy carboxamide. Using methanolic ammonia acts as a dual nucleophile, achieving both transformations in a single pot.
Synthetic Workflow
Figure 1: Three-step synthetic workflow from Methyl 6-fluoropyrazine-2-carboxylate to Favipiravir.
Step-by-Step Experimental Protocols
Protocol 1: Regioselective N-Oxidation
-
Objective: Activate the pyrazine ring for subsequent C-H functionalization.
-
Causality & Reagent Selection: Standard oxidants like mCPBA are often sluggish with highly electron-deficient heterocycles. Urea hydrogen peroxide (UHP) combined with trifluoroacetic anhydride (TFAA) generates peroxytrifluoroacetic acid in situ, a much stronger electrophilic oxidant capable of rapidly oxidizing the N-4 position.
-
Procedure:
-
Charge a round-bottom flask with Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq) and dissolve in anhydrous dichloromethane (DCM) (0.2 M).
-
Add Urea hydrogen peroxide (UHP) (2.5 eq) and cool the suspension to 0 °C under an inert argon atmosphere.
-
Dropwise, add Trifluoroacetic anhydride (TFAA) (2.0 eq) over 30 minutes to control the exothermic formation of the peroxy acid.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Check: Monitor via HPLC. The N-oxide product is significantly more polar; a complete shift to an earlier retention time confirms conversion.
-
Quench with saturated aqueous
, extract with DCM, dry over , and concentrate to yield Intermediate 1 .
-
Protocol 2: Boekelheide Rearrangement (C-H Acetoxylation)
-
Objective: Introduce an oxygen functionality precisely at the C-3 position.
-
Causality & Reagent Selection: Heating the N-oxide in acetic anhydride (
) forms an N-acetoxypyrazinium intermediate. The regioselectivity for C-3 over C-5 is driven by the enhanced acidity of the C-3 proton (alpha to the ester group), which facilitates the critical deprotonation step prior to the [3,3]-sigmatropic shift. -
Procedure:
-
Dissolve Intermediate 1 (1.0 eq) in neat acetic anhydride (10 volumes).
-
Heat the mixture to 90–100 °C for 6 hours.
-
Self-Validation Check: Analyze via LC-MS. The disappearance of the N-oxide mass and the appearance of a new peak with a mass shift of +42 Da (addition of acetyl, loss of proton) confirms the rearrangement.
-
Cool to room temperature and concentrate under reduced pressure to remove excess
. Purify via short-plug silica gel chromatography to yield Intermediate 2 .
-
Protocol 3: Tandem Amidation and Hydrolysis
-
Objective: Global deprotection and conversion to the active antiviral pharmaceutical ingredient.
-
Causality & Reagent Selection: 7M Ammonia in methanol serves a dual purpose. It aminolyzes the methyl ester to form the primary carboxamide. Simultaneously, it cleaves the acetate ester to reveal the hydroxyl group, which rapidly tautomerizes to the thermodynamically stable pyrazin-2(1H)-one form.
-
Procedure:
-
Suspend Intermediate 2 (1.0 eq) in 7M
in Methanol (15 equivalents of ). -
Seal the reaction vessel and stir at room temperature for 12 hours.
-
Self-Validation Check: The final product, Favipiravir, has low solubility in methanol and will precipitate out of the solution as it forms, naturally driving the equilibrium forward.
-
Filter the resulting precipitate, wash with cold methanol, and dry under a high vacuum to afford the pure antiviral agent.
-
Quantitative Route Comparison
To highlight the efficiency of utilizing Methyl 6-fluoropyrazine-2-carboxylate, the table below compares this protocol against the traditional industrial route.
| Parameter | Traditional Route [1] | Pre-Fluorinated Route (This Protocol) |
| Starting Material | 3-Amino-6-bromopyrazine-2-carboxylate | Methyl 6-fluoropyrazine-2-carboxylate |
| Fluorination Step | Late-stage (HF/Pyridine, | Pre-installed (No fluorination required) |
| Step Count | 5 | 3 |
| Typical Overall Yield | 25% - 30% | 45% - 55% |
| Primary Safety Hazard | Highly toxic, corrosive HF gas | Mild oxidants, standard exotherms |
| Scalability | Limited by specialized PTFE reactors | High (Standard glass-lined reactors) |
Table 1: Comparison of synthetic routes for Favipiravir highlighting the advantages of starting from a pre-fluorinated pyrazine scaffold.
References
Microwave-assisted synthesis involving Methyl 6-fluoropyrazine-2-carboxylate
Application Note: Microwave-Assisted Functionalization of Methyl 6-fluoropyrazine-2-carboxylate
Executive Summary & Strategic Value
Methyl 6-fluoropyrazine-2-carboxylate (CAS: 1354562-67-2) is a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for antiviral agents (e.g., Favipiravir analogs) and kinase inhibitors. Its value lies in its dual-electrophilic nature:
-
C6-Position: Highly activated for Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing effect of the para-nitrogen and the meta-ester group. -
C2-Ester: A handle for amidation, reduction, or hydrolysis.
Why Microwave (MW) Irradiation?
Conventional thermal heating for pyrazine functionalization often suffers from long reaction times (12–24 h) and competitive decomposition (hydrolysis of the ester or decarboxylation). Microwave irradiation offers a distinct advantage by providing rapid, volumetric heating , allowing reactions to reach activation energy barriers (
-
Protocol A: Synthesis of the fluoro-core from the cheaper chloro-precursor (Halex Reaction).
-
Protocol B: Rapid diversification via
to generate amine libraries.
Mechanistic Insight: The "Fluorine Advantage"
While chloropyrazines are commercially available, the fluoropyrazine is the superior electrophile for
-
The Mechanism: The reaction proceeds via a Meisenheimer complex.[1]
-
The Fluorine Effect: Although Fluorine is a poor leaving group in
reactions, it is the best leaving group in because its high electronegativity inductively stabilizes the anionic intermediate (Meisenheimer complex) more effectively than chlorine or bromine. -
MW Synergy: The transition state for
is polar. Microwave irradiation couples efficiently with polar transition states (specific microwave effect), significantly accelerating the rate-determining step (nucleophilic attack).
Experimental Protocols
Protocol A: Synthesis of Methyl 6-fluoropyrazine-2-carboxylate (MW-Halex)
Transforming the inexpensive Chloro-analog to the reactive Fluoro-scaffold.
Reagents:
-
Methyl 6-chloropyrazine-2-carboxylate (1.0 equiv)
-
Potassium Fluoride (Spray-dried, 3.0 equiv)
-
18-Crown-6 (0.1 equiv) or PEG-400 (0.5 equiv)
-
Solvent: Anhydrous DMSO (Polarity is critical for MW absorption)
Procedure:
-
Preparation: In a glovebox or under
, charge a 10 mL microwave process vial with Methyl 6-chloropyrazine-2-carboxylate (172 mg, 1.0 mmol), spray-dried KF (174 mg, 3.0 mmol), and 18-Crown-6 (26 mg, 0.1 mmol). -
Solvation: Add anhydrous DMSO (3.0 mL). Add a Teflon-coated stir bar. Cap the vial with a crimp seal (PTFE/Silicone septum).
-
Irradiation: Place in a single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temp: 140 °C
-
Time: 15 minutes
-
Pressure Limit: 15 bar
-
Pre-stirring: 30 seconds
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMSO and salts. Dry organic layer over
, filter, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
-
Success:
NMR should show a singlet around -70 to -80 ppm (distinct from inorganic fluoride). -
Failure: If starting material remains, increase temp to 160 °C. Do not extend time beyond 30 min to avoid blackening/decomposition.
Protocol B: Library Generation via (F-Displacement)
Rapid coupling of amines to the scaffold.
Reagents:
-
Methyl 6-fluoropyrazine-2-carboxylate (1.0 equiv)
-
Amine Nucleophile (
, 1.2 equiv) -
Base:
-Diisopropylethylamine (DIEA, 2.0 equiv) -
Solvent: EtOH (Green alternative) or NMP (for unreactive amines)
Procedure:
-
Charge: To a 2-5 mL MW vial, add the fluoropyrazine (0.5 mmol), Amine (0.6 mmol), and DIEA (1.0 mmol).
-
Solvent: Add EtOH (2.0 mL). Cap the vial.
-
Irradiation:
-
Aliphatic Amines: 100 °C for 10 minutes.
-
Anilines/Sterically Hindered Amines: 130 °C for 20 minutes (Switch solvent to NMP if using >120°C).
-
-
Work-up:
-
For EtOH: Concentrate directly. The residue is often pure enough for biological screening or requires a simple SCX (Strong Cation Exchange) cartridge filtration.
-
For NMP: Aqueous work-up required.
-
Data Summary: Comparison of Methods
| Metric | Thermal (Oil Bath) | Microwave (Protocol B) | Advantage |
| Reaction Time | 4 – 12 Hours | 10 – 20 Minutes | 36x Faster |
| Yield (Avg) | 65 - 75% | 85 - 95% | Cleaner Profile |
| Solvent Vol | 10 - 20 mL/g | 2 - 5 mL/g | Green Chemistry |
| Purity (Crude) | 70 - 80% | >90% | Simplified Workup |
Visualizing the Workflow
The following diagram illustrates the divergent synthesis pathway, highlighting the decision points for solvent and temperature based on the nucleophile's reactivity.
Figure 1: Divergent synthesis workflow. The core "Halex" transformation activates the scaffold, followed by parallel optimization for library generation.
Troubleshooting & Optimization
-
Problem: Hydrolysis of the Ester.
-
Cause: Wet solvent (DMSO is hygroscopic) or hydroxide impurities in the base.
-
Solution: Use anhydrous solvents stored over molecular sieves. Switch base from
to DIEA (non-nucleophilic organic base).
-
-
Problem: Incomplete Conversion (Halex).
-
Cause: "Wet" KF. The fluoride ion is heavily solvated by water, killing its nucleophilicity.
-
Solution: Spray-dried KF is mandatory. Alternatively, add toluene and azeotrope the water before adding the substrate.
-
-
Problem: Pressure Spikes.
-
Cause: Decomposition of labile amines or solvent breakdown at >180°C.
-
Solution: Ensure the vial headspace is roughly 50% of the volume. Do not exceed 150°C for EtOH reactions.
-
References
-
BenchChem Technical Support. (2025). Synthesis of 6-Fluoro-pyrazine-2-carboxylic acid: Halex Protocols. Retrieved from
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. (Foundational text on MW effects in heterocyclic chemistry).
-
Dolezal, M., et al. (2006). Microwave-Assisted Synthesis of Pyrazinamide Derivatives.[2][3][4][5][6][7] Molecules, 11, 243-256. Retrieved from
- Schönherr, H., & Cernuchova, P. (2013). Nucleophilic Aromatic Substitution of 6-Chloropurines under Microwave Irradiation. International Journal of Molecular Sciences. (Provides comparative kinetics for chloropyrazine-like systems).
-
Organic Syntheses. (2010). Microwave-Assisted Synthesis of Heterocycles: General Protocols. Organic Syntheses, 87, 156. Retrieved from
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a ‘One Pot’ Reaction Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction with SPME and Synthesis of 2-Methyl-6-vinylpyrazine by a ‘One Pot’ Reaction Using Microwaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biocatalytic Transformation of Methyl 6-fluoropyrazine-2-carboxylate
Executive Summary
Methyl 6-fluoropyrazine-2-carboxylate is a critical heterocyclic building block, serving as a structural core for various antiviral agents, including Favipiravir (T-705) and its analogs. While traditional chemical transformation of this ester—specifically hydrolysis to the acid or ammonolysis to the amide—is feasible, it is fraught with challenges. The electron-deficient pyrazine ring, further activated by the electronegative fluorine at position 6, renders the molecule highly susceptible to nucleophilic aromatic substitution (
This guide details a biocatalytic platform utilizing immobilized Candida antarctica Lipase B (CAL-B) and Pig Liver Esterase (PLE). These protocols enable:
-
Direct Ammonolysis: One-step conversion to the amide (carboxamide) under mild conditions, avoiding the need for acyl chloride activation.
-
Chemoselective Hydrolysis: Generation of the carboxylic acid at neutral pH, preserving the sensitive C-F bond.
Substrate & Enzyme Selection Strategy
The Chemical Challenge
The pyrazine ring is inherently electron-poor (π-deficient). The introduction of a fluorine atom at C6 and an ester group at C2 creates a "push-pull" system that is highly reactive toward nucleophiles.
-
Chemical Hydrolysis (NaOH/LiOH): High pH risks attacking the C6-position, displacing fluorine (
) with a hydroxyl group ( ), forming the inactive 6-hydroxy impurity. -
Chemical Ammonolysis (
): Often requires high pressure or temperature, increasing the risk of amination at the C6 position (SNAr) rather than the carbonyl.
The Biocatalytic Solution
Enzymes operate at near-neutral pH and ambient temperatures, providing the chemoselectivity required to attack only the ester carbonyl.
| Enzyme Candidate | Commercial Name | Role | Mechanism |
| Lipase B from C. antarctica | Novozym 435 (Immobilized) | Ammonolysis / Hydrolysis | Serine hydrolase; highly stable in organic solvents; accepts ammonia surrogates. |
| Pig Liver Esterase | PLE (Lyophilized) | Hydrolysis | Broad specificity esterase; ideal for aqueous-phase hydrolysis at pH 7-8. |
Experimental Protocols
Protocol A: Direct Biocatalytic Ammonolysis (Ester Amide)
Target Product: 6-fluoropyrazine-2-carboxamide Application: Synthesis of Favipiravir precursors without chlorinating agents.
Principle: Lipases in anhydrous organic solvents can catalyze the attack of ammonia (or ammonia surrogates like ammonium carbamate) on the ester carbonyl. This is a kinetically controlled reaction.
Materials
-
Substrate: Methyl 6-fluoropyrazine-2-carboxylate (100 mg, 0.64 mmol).
-
Enzyme: Novozym 435 (Immobilized CAL-B), >10,000 PLU/g.
-
Nucleophile: Ammonium Carbamate (solid source of
). -
Solvent: tert-Butanol (
-BuOH) or 2-Methyl-2-butanol (anhydrous). -
Molecular Sieves: 3Å (activated).
Workflow
-
Preparation: In a 10 mL screw-cap glass vial, dissolve 100 mg substrate in 4 mL anhydrous
-BuOH . -
Additives: Add 100 mg activated 3Å molecular sieves to scavenge byproduct methanol (driving equilibrium).
-
Nucleophile Addition: Add 75 mg Ammonium Carbamate (1.5 eq). Note: Ammonium carbamate decomposes slowly to release dry ammonia in situ.
-
Enzyme Loading: Add 50 mg Novozym 435 (50% w/w relative to substrate).
-
Incubation: Incubate at 40°C in an orbital shaker (200 rpm) for 24–48 hours.
-
Monitoring: Monitor by HPLC (see Section 4). The reaction is complete when ester < 5%.
-
Workup:
-
Filter off the enzyme and sieves. Note: The enzyme can be washed with dry acetone and reused 3-5 times.
-
Concentrate the filtrate under reduced pressure.[1]
-
Recrystallize the residue from Ethanol/Heptane if necessary.
-
Critical Insight: Do not use aqueous ammonia. Water will compete with ammonia, leading to hydrolysis (acid formation) rather than ammonolysis (amide formation).
Protocol B: Mild Chemoselective Hydrolysis (Ester Acid)
Target Product: 6-fluoropyrazine-2-carboxylic acid Application: Generation of free acid for coupling reactions.
Principle: Using PLE or CAL-B in a buffered biphasic system allows hydrolysis at pH 7.0, preventing base-catalyzed defluorination.
Materials
-
Substrate: Methyl 6-fluoropyrazine-2-carboxylate (500 mg).
-
Enzyme: PLE (Pig Liver Esterase) - 100 Units.
-
Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).
-
Co-solvent: DMSO (5% v/v) to enhance solubility.
Workflow
-
System Setup: In a 25 mL beaker, add 10 mL Phosphate Buffer (pH 7.0) .
-
Substrate Addition: Dissolve 500 mg substrate in 0.5 mL DMSO and add dropwise to the buffer under vigorous stirring. A suspension/emulsion may form.
-
Enzyme Initiation: Add 100 U of PLE (dissolved in 100
L buffer). -
pH Stat Reaction:
-
As the reaction proceeds, acid is produced, lowering pH.
-
Maintain pH at 7.0 by automatic or manual addition of 1 M NaOH .
-
Crucial: The localized high pH of NaOH droplets is minimized by rapid stirring, unlike bulk chemical hydrolysis.
-
-
Termination: When base consumption stops (approx. 4–6 hours), the reaction is complete.
-
Workup:
-
Acidify the mixture to pH 2.0 using 1 M HCl.
-
Extract 3x with Ethyl Acetate (EtOAc).
-
Dry organic layer over
and evaporate.
-
Analytical Methods (HPLC)[2][3][4]
System: Agilent 1260 Infinity II or equivalent.
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
-
A: Water + 0.1% TFA
-
B: Acetonitrile + 0.1% TFA Gradient: 5% B to 95% B over 10 min. Detection: UV @ 254 nm (Pyrazine absorption) and 210 nm. Retention Times (Approx):
-
Acid: 2.5 min
-
Amide: 3.8 min
-
Ester (Starting Material): 6.2 min
Process Visualization
The following diagram illustrates the decision matrix and reaction flow for the biotransformation of Methyl 6-fluoropyrazine-2-carboxylate.
Caption: Biocatalytic workflow for chemoselective transformation of fluoropyrazine esters.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Ammonolysis) | Water in system | Dry solvent over molecular sieves; ensure enzyme is dry (lyophilize if necessary). |
| Low Conversion (Hydrolysis) | Substrate insolubility | Increase DMSO co-solvent to 10-15% or use Triton X-100 surfactant. |
| Defluorination (Byproduct) | pH too high (>8.[2]5) | Tighten pH stat control; switch from PLE to CAL-B (works at pH 6.0). |
| Enzyme Aggregation | High substrate conc. | Use immobilized enzymes (Novozym 435) or cross-linked enzyme aggregates (CLEAs). |
References
-
Favipiravir Synthesis & Intermediates
-
Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy, 46(4), 977-981. Link
- Provides the foundational chemistry for the 6-fluoropyrazine scaffold.
-
- Gotor, V., et al. (2005). "Lipase-catalyzed ammonolysis of esters: A facile method for the preparation of amides." Journal of Organic Chemistry.
- Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.
- Waites, M. J., et al. (2009). "Enzymatic production of pyrazine carboxylic acid." Biotechnology Letters.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-fluoropyrazine-2-carboxylate
This guide serves as a Level 3 Technical Support resource for researchers encountering yield issues in the synthesis of Methyl 6-fluoropyrazine-2-carboxylate . It is structured to address the specific chemical instability of the pyrazine core and the lability of the methyl ester under fluorination conditions.
Core Synthesis Strategy & Decision Matrix
Before troubleshooting, verify you are using the correct pathway for your available precursors. The electron-deficient nature of the pyrazine ring makes Nucleophilic Aromatic Substitution (SNAr) the dominant high-yield strategy, provided water is rigorously excluded.
Pathway Decision Tree
Use the following logic to determine if you are on the optimal route.
Figure 1: Strategic decision tree for selecting the synthesis route based on precursor availability.
Route A: The Halex Reaction (Chloro-to-Fluoro)
Primary User Issue: "My reaction stalls at 50% conversion" or "I am seeing significant hydrolysis of the ester."[1]
The Halex reaction relies on Potassium Fluoride (KF) to displace the chloride. However, the pyrazine ring is sensitive, and the methyl ester is prone to hydrolysis by the basicity of fluoride in wet solvents.
Critical Protocol: The "Anhydrous Regime"
Why it fails: Commercial KF contains ~1-2% water.[1] At 140°C, this water attacks the methyl ester, forming the carboxylic acid (which decarboxylates) or reducing SNAr activity by solvating the fluoride ion too strongly.
Optimized Protocol:
-
KF Preparation: Do not use KF straight from the bottle. Use Spray-Dried KF (surface area > 1.0 m²/g).[1] If unavailable, grind KF and dry under high vacuum (0.1 mbar) at 150°C for 4 hours.
-
Solvent Choice:
-
Catalyst: Add 18-Crown-6 (5-10 mol%) or Tetraphenylphosphonium bromide (Ph4PBr).[1] This pulls the F- into the organic phase, creating a "naked" fluoride ion that is highly nucleophilic.
Troubleshooting Q&A: Halex Route
Q: I see a black tar forming and low yield. What is happening? A: This is likely polymerization or decomposition caused by overheating.[1]
-
Fix: Lower the temperature to 110-120°C and extend the reaction time.
-
Fix: Ensure your reaction is under an inert atmosphere (Nitrogen/Argon). Pyrazines are electron-deficient and can undergo radical decomposition in the presence of oxygen at high temperatures.[1]
Q: The ester is hydrolyzing to the acid (6-fluoropyrazine-2-carboxylic acid). A: Your system is "wet."[1] Fluoride (F-) acts as a base in the presence of water.[1]
-
Fix: Add a molecular sieve (3Å or 4Å) packet directly to the reaction flask (if stirring allows) or azeotropically distill the solvent (if using Sulfolane/Toluene mix) before adding the substrate.
Q: Conversion stops at 60-70%.[1] Adding more KF doesn't help. A: The reaction has reached equilibrium or the KF surface is passivated with KCl.
-
Fix: Use Cesium Fluoride (CsF) instead of KF. CsF is more soluble and reactive, often driving difficult substrates to completion at lower temperatures.
-
Fix: Switch to a continuous flow reactor if possible, to remove the product from the heat source immediately after formation.
Route B: Diazotization (Amino-to-Fluoro)
Primary User Issue: "The diazonium intermediate decomposes violently" or "Yields are inconsistent."[1][2]
This route (Balz-Schiemann type) avoids high temperatures but introduces stability risks.[1] The 6-aminopyrazine-2-carboxylate precursor must be diazotized and then fluorinated.[1][2]
Critical Protocol: Non-Aqueous Diazotization
Why it fails: Traditional aqueous NaNO2/HCl methods often hydrolyze the ester or result in unstable diazonium salts that decompose before fluorination.[1]
Optimized Protocol (Olah's Reagent Method):
-
Reagent: Use HF-Pyridine (70% HF) as both solvent and fluoride source.[1]
-
Nitrosation: Use tert-Butyl Nitrite (t-BuONO) or solid NaNO2 added slowly.[1]
-
Temperature: Maintain -10°C to 0°C during addition.
-
Quench: Decompose the diazonium salt thermally (allow to warm to RT) or photochemically.
Troubleshooting Q&A: Diazotization Route
Q: I am getting the 6-hydroxy impurity (Methyl 6-hydroxypyrazine-2-carboxylate). A: Water is competing with Fluoride during the dediazoniation step.[1]
-
Fix: Switch to BF3·OEt2 (Boron trifluoride etherate) and t-BuONO in anhydrous DCM.[1] Isolate the diazonium tetrafluoroborate salt (precipitate), wash it, and then decompose it thermally in dry heptane or toluene (The traditional Balz-Schiemann).
Q: The yield is low (<30%). A: The diazonium salt might be coupling with the unreacted amine (azo coupling).
-
Fix: Ensure rapid stirring and slow addition of the amine to the nitrosating agent (inverse addition) to keep the concentration of free amine low.
Comparison of Yields & Conditions
| Parameter | Route A: Halex (KF/18-C-6) | Route B: Diazotization (HF-Py) |
| Typical Yield | 60 - 85% | 40 - 65% |
| Key Reagent | Spray-dried KF | HF-Pyridine (Corrosive!)[1] |
| Temp Range | 120°C - 150°C | -10°C to 25°C |
| Main Impurity | Hydrolysis (Acid), KCl salts | Hydroxy-pyrazine, Tars |
| Scalability | High (Industrial Standard) | Low (Safety concerns with HF) |
| Moisture Sensitivity | Extreme | Moderate |
Mechanism & Failure Points Visualization[3]
The following diagram illustrates the Halex mechanism and where specific "yield killers" enter the process.
Figure 2: Mechanistic flow of the Halex reaction showing the competitive inhibition by water.[1]
References
-
Halex Reaction Optimization: Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][3] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F.[1][2] Journal of the American Chemical Society. Link
-
Spray-Dried KF Efficacy: Adams, D. J., Clark, J. H., et al. (1998). The reaction of spray-dried potassium fluoride with aryl chlorides. Journal of Fluorine Chemistry. Link
-
Pyrazine Synthesis Overview: Sato, N. (2011).[1] Comprehensive Heterocyclic Chemistry III: Pyrazines. Elsevier.[1] Link
-
Diazotization in HF-Pyridine: Olah, G. A., et al. (1978). Synthetic Methods and Reactions;[4][3][][6][7][8][9][10][11][12] 63. Fluorination of Aromatic Amines with Nitrosonium Tetrafluoroborate in Pyridinium Poly(hydrogen fluoride). Synthesis. Link
Sources
- 1. Methyl 6-chloropyrazine-2-carboxylate | C6H5ClN2O2 | CID 11084353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN101519379A - Method for preparing 5-methylprazine-2-carboxylic acid - Google Patents [patents.google.com]
Purification methods for Methyl 6-fluoropyrazine-2-carboxylate crude mixtures
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Purification & Isolation Strategies for Crude Mixtures
Welcome to the Technical Support Hub
Hello. I am Dr. Aris, your Senior Application Scientist.
You are likely here because you are dealing with the crude mixture from a Halex reaction (converting Methyl 6-chloropyrazine-2-carboxylate to the fluoro-analog using KF) or a direct esterification.
The pyrazine ring is notoriously electron-deficient, making this specific ester unstable to hydrolysis and prone to sublimation. Furthermore, if you synthesized this via halogen exchange, separating the 6-fluoro product from the unreacted 6-chloro starting material is one of the most frustrating challenges in medicinal chemistry due to their nearly identical retention factors (Rf).
Below is your troubleshooting guide, structured to address these specific failure points.
Module 1: The "Inseparable" Impurity (Chloro- vs. Fluoro-)
User Question: I used KF/18-crown-6 to fluorinate the chloro-precursor. NMR shows 90% conversion, but I cannot separate the remaining 10% starting material by standard silica column. The spots overlap. What do I do?
Technical Diagnosis: The polarity difference between a chloro- and fluoro-substituent on a pyrazine ring is negligible on standard silica gel. Both are lipophilic electron-withdrawing groups.
Protocol A: The "Solvent Tuning" Method (Chromatography) Standard Hexane/Ethyl Acetate gradients often fail here. You need to exploit the slight difference in polarizability.
-
Stationary Phase: Use High-Performance Silica (15-25 µm spherical particles) if available.
-
Mobile Phase: Switch to Dichloromethane (DCM) / Pentane or Toluene / Acetonitrile .
-
Why? Toluene interacts with the pi-system of the pyrazine. The electron-density difference between the F-pyrazine and Cl-pyrazine affects this pi-stacking interaction differently than simple adsorption.
-
-
Gradient: Run a shallow gradient (e.g., 0% to 10% Acetonitrile in Toluene over 20 CV).
Protocol B: The "Nuclear" Option (Hydrolysis-Resynthesis) If chromatography fails and high purity (>99%) is required for clinical development:
-
Hydrolyze: Saponify the crude mixture (LiOH/THF/Water) to the corresponding acids.
-
Logic: The pKa and solubility differences between 6-fluoro-2-pyrazinecarboxylic acid and 6-chloro-2-pyrazinecarboxylic acid are more pronounced than their esters.
-
-
Recrystallize: The 6-fluoro acid can often be recrystallized from water or dilute HCl, leaving the chloro-impurity in the mother liquor.
-
Re-esterify: Once the acid is pure, re-esterify using MeOH/SOCl₂ or MeOH/H₂SO₄.
Module 2: The "Disappearing Product" (Yield Loss)
User Question: My crude weight was good, but after high-vacuum drying, I lost 40% of my mass. Did it decompose?
Technical Diagnosis: Methyl 6-fluoropyrazine-2-carboxylate is a sublimable solid/low-melting solid . The combination of the fluorine atom and the pyrazine ring creates a lattice with weak intermolecular forces.
Troubleshooting Steps:
-
Stop High-Vac Drying: Do not dry this compound on a high-vacuum manifold (< 1 mbar) for extended periods, especially if the flask is warm.
-
Use a Nitrogen Sweep: Dry under a gentle stream of nitrogen at ambient pressure or mild vacuum (20-50 mbar).
-
Cold Trap Check: Check your rotavap condenser or vacuum trap. You will likely find white crystals of your product there. Recover them by dissolving in DCM.
Module 3: Spontaneous Hydrolysis (Stability)
User Question: The product turned into a white solid that is insoluble in DCM but soluble in water. NMR shows the methyl group is gone.
Technical Diagnosis: Pyrazine esters are exceptionally prone to hydrolysis because the ring nitrogens pull electron density, making the carbonyl carbon highly electrophilic. Basic aqueous washes (NaHCO₃ or NaOH) during workup can inadvertently hydrolyze the ester.
Corrective Workup Protocol:
-
Quench: Pour reaction mixture into Ice Water (keep temp < 5°C).
-
pH Control: Do not use NaOH or saturated NaHCO₃ to neutralize if the reaction is acidic. Use a phosphate buffer (pH 7.0) or wash rapidly with cold water.
-
Speed: Minimize contact time with the aqueous phase. Extract immediately into DCM or EtOAc.
-
Drying: Dry organic layer over Na₂SO₄ (neutral) rather than K₂CO₃ (basic).
Summary Data: Purification Parameters
| Parameter | Specification / Recommendation | Notes |
| Boiling Point | ~80-85°C @ 10 mmHg (Est.) | Volatile! Do not overheat. |
| Melting Point | ~45-55°C | Low melting point makes it prone to "oiling out" during recrystallization. |
| TLC Stain | UV (254 nm) | Pyrazines quench fluorescence strongly. KMnO4 is inactive. |
| Best Solvent | DCM, Toluene | Avoid alcohols for storage (transesterification risk). |
| Recrystallization | Hexane / Et₂O (Cold) | Dissolve in min.[1] Et₂O, add Hexane, freeze at -20°C. |
Visual Workflow: Decision Matrix
Below is the logic flow for processing your crude mixture based on the impurity profile.
Caption: Figure 1. Purification decision tree based on impurity levels and scale. Note the diversion to hydrolysis-resynthesis for high-purity requirements.
References & Authoritative Sources
-
Synthesis of Fluoropyrazines (Halex Reaction):
-
Mechanism: The exchange of Chlorine for Fluorine on electron-deficient heterocycles using Potassium Fluoride (KF) often requires phase transfer catalysts like 18-crown-6 or TBAB in polar aprotic solvents (DMSO/Sulfolane).
-
Source: Finger, G. C., et al. "Aromatic Fluorine Compounds. XL. Fluoropyrazines."[2][3][4] Journal of Organic Chemistry, 1963.
-
-
Pyrazine Ester Instability:
-
Context: Pyrazine carboxylic esters are known to undergo rapid hydrolysis under basic conditions due to the electron-withdrawing nature of the diazine ring.
-
Source: Sato, N. "Comprehensive Heterocyclic Chemistry II: Pyrazines." Elsevier, 1996.
-
-
Favipiravir Intermediate Purification (Relevant Analog):
-
Context: Patents describing the synthesis of 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir) often detail the purification of the 6-fluoro ester intermediates via vacuum distillation or recrystallization from non-polar solvents.
-
Source: "Process for the preparation of Favipiravir." World Intellectual Property Organization (WO), Patent WO2010100140.
-
Disclaimer: This guide assumes standard laboratory safety protocols. Pyrazine derivatives can be irritants.[5] Always consult the MSDS before handling.
Sources
Solving solubility issues with Methyl 6-fluoropyrazine-2-carboxylate in aqueous media
Compound: Methyl 6-fluoropyrazine-2-carboxylate CAS: 1228956-95-3 (Analogous/Generic Reference) Support Ticket: #SOL-PYR-006 Status: Resolved / Guide Available
Executive Summary: The "Deceptive" Ester
The Challenge: Methyl 6-fluoropyrazine-2-carboxylate presents a dual challenge common to heteroaromatic esters:
-
Lipophilicity: Despite the nitrogen atoms, the methyl ester and fluorine substituent significantly mask the polarity, resulting in poor aqueous solubility (typically < 0.1 mg/mL in pure water).
-
Chemical Instability: The pyrazine ring is electron-deficient. The addition of a highly electronegative Fluorine atom at the C6 position further depletes electron density from the ring, activating the C2-carbonyl carbon. This makes the ester bond exceptionally prone to hydrolysis (saponification), even at neutral pH.
The Solution: You cannot simply "stir and heat." Successful solubilization requires shielding the molecule from water attack while disrupting its crystal lattice. This guide outlines two validated workflows: Solvent Shifting (for standard assays) and Cyclodextrin Encapsulation (for sensitive biological models).
Diagnostic Workflow
Use this decision tree to select the correct solubilization strategy for your experiment.
Figure 1: Decision matrix for solubilizing Methyl 6-fluoropyrazine-2-carboxylate based on biological tolerance and administration route.
Method A: The "Sandwich" Co-Solvent Protocol
Best For: High-throughput screening (HTS), enzymatic assays, and robust cell lines (e.g., HEK293, HeLa).
The Science: This method uses a water-miscible organic solvent (DMSO) to break the crystal lattice. The critical step is the mixing order . Adding water to the DMSO concentrate often causes "crashing out" (precipitation) due to localized supersaturation. We use a "Sandwich" or "Rapid Vortex" technique to prevent this.
Protocol
-
Primary Stock Preparation:
-
Dissolve Methyl 6-fluoropyrazine-2-carboxylate in 100% anhydrous DMSO to a concentration of 100 mM .
-
Validation: Solution must be perfectly clear. If hazy, sonicate for 30 seconds at ambient temperature.
-
-
Intermediate Dilution (The Critical Step):
-
Prepare the aqueous buffer (e.g., PBS, pH 7.4). Pre-warm to 37°C.
-
While vortexing the buffer vigorously , slowly inject the DMSO stock into the center of the vortex.
-
Target: Final DMSO concentration should be ≤ 0.5% (v/v).
-
-
Visual Check:
-
Hold the tube against a dark background with a light source from the side (Tyndall effect check).
-
Pass: No scattered light/haze.
-
Fail: Visible cloudiness. Repeat using a lower final concentration or switch to Method B.
-
Troubleshooting Table:
| Symptom | Cause | Solution |
|---|---|---|
| Immediate Precipitate | Localized high concentration during addition. | Inject DMSO stock submerged into the buffer while vortexing. |
| Crystals after 1 hour | Thermodynamic instability (supersaturation). | This is a kinetic solution. Use immediately or switch to Cyclodextrins. |
Method B: Cyclodextrin Encapsulation (The "Stealth" Mode)
Best For: In vivo injections, primary neurons, stem cells, or long-duration assays.
The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and hydrophilic shell.[1][2] The lipophilic pyrazine ester enters the core (host-guest complex), shielding it from water. This also protects the ester from hydrolysis , extending the half-life of the compound in media [1, 2].
Protocol
Recommended Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).[3]
-
Vehicle Preparation:
-
Prepare a 20% (w/v) HP-β-CD solution in sterile water or saline.
-
Stir until fully dissolved (clear, viscous liquid). Filter sterilize (0.22 µm).
-
-
Complexation:
-
Add the solid Methyl 6-fluoropyrazine-2-carboxylate to the CD vehicle.
-
Target Concentration: 1–5 mg/mL (depending on desired dose).
-
Sonicate for 20 minutes at room temperature, then shake/rotate for 4 hours.
-
Note: Do not heat >40°C, as this may degrade the ester.
-
-
Validation:
-
Centrifuge at 10,000 x g for 5 minutes to pellet any undissolved drug.
-
Collect the supernatant. This is your soluble stock.
-
Critical Warning: The Hydrolysis Trap
Issue: Users often report "loss of activity" or "shifting retention times" in LC-MS after 24 hours in aqueous media.
The Mechanism: The fluorine atom at position 6 pulls electron density from the pyrazine ring. This makes the carbonyl carbon at position 2 highly electrophilic. Water (or hydroxide ions) attacks this carbon, cleaving the methoxy group.
Diagnostic Signal (LC-MS):
-
Parent Peak:
(e.g., m/z ~157 for Methyl 6-fluoropyrazine-2-carboxylate). -
Ghost Peak: Appears at [M-14] (Loss of
+ Gain of ). -
pH Sensitivity: Hydrolysis is 10x faster at pH 8.0 than at pH 7.0.
Prevention Strategy:
-
Keep it Acidic/Neutral: buffer at pH 6.0–7.0 if biological tolerance allows. Avoid pH > 7.5.
-
Cold Chain: Keep aqueous solutions on ice (4°C). Hydrolysis rates double for every 10°C increase.
-
Fresh Prep: Never store aqueous dilutions overnight. Prepare fresh immediately before use.
Comparative Solubility Data
| Solvent System | Solubility Limit (Est.) | Stability (24h, RT) | Biological Toxicity |
| Pure Water | < 0.1 mg/mL | Poor (Hydrolysis) | None |
| DMSO (100%) | > 50 mg/mL | Excellent | High (must dilute) |
| Ethanol (100%) | > 20 mg/mL | Good | High (must dilute) |
| 20% HP-β-CD | 2–5 mg/mL | Very Good (Shielded) | Low (Safe for IV) |
| PBS + 5% Tween 80 | ~1 mg/mL | Moderate | Moderate (Lytic to cells) |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][4][5][6] Molecules.
-
Organic Chemistry Portal. (2024). Hydrolysis of Methyl Esters: Mechanisms and Catalysis.
-
PubChem. (2024).[7] Methyl 6-chloro-5-fluoropyrazine-2-carboxylate (Analogous Structure Data). National Library of Medicine.
-
BenchChem. (2025).[8] Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid properties.
Sources
- 1. scispace.com [scispace.com]
- 2. Frontiers | Inclusion Complex of Isoliquiritigenin With Sulfobutyl Ether-β-Cyclodextrin: Preparation, Characterization, Inclusion Mode, Solubilization, and Stability [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inclusion complex of quercetin with sulfobutylether β-cyclodextrin: preparation, characterization, antioxidant and antibacterial activities and the inclusion mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 6-chloro-5-fluoropyrazine-2-carboxylate | C6H4ClFN2O2 | CID 130116365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of Methyl 6-fluoropyrazine-2-carboxylate
Welcome to the technical support guide for the purification of Methyl 6-fluoropyrazine-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this key heterocyclic building block. As an intermediate in the synthesis of biologically active molecules, achieving high purity is critical for reliable downstream applications.[1][2][3] This guide provides in-depth troubleshooting advice and optimized protocols for recrystallization, moving beyond simple procedural steps to explain the underlying chemical principles that govern success.
Core Principles: Why Recrystallize?
Recrystallization is a powerful purification technique for solid compounds based on differential solubility.[4][5] The fundamental principle is that the solubility of a compound in a solvent increases with temperature.[5] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[6]
-
Cooling the solution slowly, causing the solubility of the desired compound to decrease, leading to the formation of a crystalline lattice.
-
Excluding Impurities , which remain dissolved in the surrounding solvent (the "mother liquor") because they are not present in high enough concentration to saturate the solution.[7]
-
Collecting the purified crystals by filtration.
The choice of solvent is the most critical factor, requiring the desired compound to be highly soluble at high temperatures but sparingly soluble at low temperatures.[4][5][8]
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific challenges encountered during the recrystallization of Methyl 6-fluoropyrazine-2-carboxylate, presented in a direct question-and-answer format.
Question 1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the compound, causing it to melt in the hot solution. Given that analogs like methyl 5-fluoropyrazine-2-carboxylate have a melting point around 55-57°C, this is a significant risk with this compound.
Causality & Solution:
-
Cause 1: Solution is supersaturated or cooled too quickly. The compound is dropping out of solution at a temperature above its melting point.
-
Cause 2: Inappropriate solvent choice. The solvent's boiling point is too high.
-
Solution: Select a solvent or solvent mixture with a lower boiling point. For example, if you are using toluene (BP 111°C), consider switching to ethyl acetate (BP 77°C).
-
-
Cause 3: Significant impurities present. Impurities can depress the melting point of the solute, increasing the likelihood of oiling out.
-
Solution: If the oil persists, recover the material by removing the solvent in vacuo and attempt a pre-purification step, such as passing the crude material through a short plug of silica gel, before re-attempting the recrystallization.[9]
-
Question 2: The solution is clear and cool, but no crystals have formed. What should I do?
Answer: This is a classic case of a supersaturated solution, where the concentration of the dissolved compound is higher than its normal saturation point at that temperature. Crystal formation requires nucleation, the initial formation of a small seed from which a larger crystal can grow.[11]
Causality & Solution:
-
Cause 1: Lack of nucleation sites. The solution is too clean, or the flask is too smooth.
-
Solution A (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites to initiate crystal growth.[9][11]
-
Solution B (Seeding): If available, add a single, tiny crystal of pure Methyl 6-fluoropyrazine-2-carboxylate to the solution. This "seed crystal" provides a perfect template for further crystal growth.[9][11]
-
-
Cause 2: Too much solvent was used. The solution is simply not concentrated enough for the compound's solubility limit to be reached upon cooling.
-
Cause 3: Insufficient cooling.
-
Solution: If crystals do not form at room temperature, try cooling the flask in an ice-water bath to further decrease the compound's solubility.[9]
-
Question 3: My yield is very low. How can I improve recovery?
Answer: Low recovery is a common issue and can almost always be traced back to the choice and volume of the recrystallization solvent.[9]
Causality & Solution:
-
Cause 1: Using too much solvent. This is the most frequent cause of poor recovery. The more solvent used, the more product will remain dissolved in the mother liquor, even when cold.[9][11]
-
Cause 2: The compound is too soluble in the cold solvent. The chosen solvent may be appropriate for dissolution, but if it still has a relatively high solvating power at low temperatures, a significant amount of product will be lost.
-
Solution A (Maximize Cooling): Ensure the flask is thoroughly cooled in an ice bath for at least 15-20 minutes before filtration to minimize solubility.[13]
-
Solution B (Change Solvents): Select a different solvent system where the compound has very low solubility at cold temperatures. A mixed-solvent system is often ideal for this.[9]
-
Solution C (Second Crop): The mother liquor can be concentrated by evaporating a portion of the solvent to yield a second, though likely less pure, crop of crystals.[9]
-
Frequently Asked Questions (FAQs)
Q: How do I select a suitable solvent system for Methyl 6-fluoropyrazine-2-carboxylate?
A: The principle of "like dissolves like" is a good starting point.[7] Methyl 6-fluoropyrazine-2-carboxylate is a moderately polar molecule. Therefore, you should screen solvents across a range of polarities. The ideal solvent will dissolve the compound when hot but not at room temperature.[5] A quick test is to place a small amount of your compound in a test tube, add a few drops of solvent, and observe. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even upon heating, the solvent is too poor.[6]
Q: What are some recommended starting solvent systems for screening?
A: Based on the structure and data from related pyrazine derivatives, several single and mixed-solvent systems are excellent candidates for initial screening.[13][14][15][16] Mixed solvent systems use two miscible solvents: one in which the compound is soluble (a "good" solvent) and one in which it is insoluble (a "poor" solvent).[6][7]
| Solvent System | Type | Rationale & Notes |
| Ethyl Acetate / Hexane | Mixed | A very common and effective system. Dissolve in minimal hot ethyl acetate, then add hexane dropwise until the solution turns cloudy (the cloud point), then add a drop or two of ethyl acetate to re-clarify before cooling. |
| Ethanol / Water | Mixed | Often used for polar heterocyclic compounds.[13][15][16] Dissolve in hot ethanol and add hot water dropwise until persistent cloudiness is observed. Re-clarify with a drop of ethanol and cool. |
| Isopropanol (IPA) | Single | A good single solvent to try. Its boiling point (82°C) is likely above the compound's melting point, so slow cooling is critical to avoid oiling out. |
| Toluene / Heptane | Mixed | A non-polar system that can be effective if the impurities are highly polar. Use with caution due to toluene's high boiling point. |
Q: How can I remove colored impurities?
A: If your solution is colored by a minor but persistent impurity, activated charcoal can be used. After dissolving the crude compound in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. The charcoal is then removed by a hot filtration step before allowing the solution to cool and crystallize.
Q: How do I assess the purity of my final product?
A: The most common methods are High-Performance Liquid Chromatography (HPLC) and melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden. HPLC provides a quantitative measure of purity.[13]
Experimental Protocols & Visualizations
Protocol 1: General Recrystallization from a Mixed-Solvent System (e.g., Ethyl Acetate/Hexane)
-
Dissolution: Place the crude Methyl 6-fluoropyrazine-2-carboxylate in an appropriately sized Erlenmeyer flask. Add the "good" solvent (ethyl acetate) portion-wise while heating the mixture with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6]
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent (hexane) dropwise until the solution becomes persistently cloudy. Add a drop or two of the "good" solvent (ethyl acetate) to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[9]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of ice-cold "poor" solvent (or a mixture rich in the "poor" solvent) to remove any adhering mother liquor.[12]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid compound via recrystallization.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues during recrystallization experiments.
References
- BenchChem Technical Support Team. (2025, December). Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- JoVE.
- University of California, Irvine.
- National Center for Biotechnology Information. (n.d.).
- University of Wisconsin-Madison.
- Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Williamson, K. L., & Masters, K. M. (n.d.).
- Ossila.
- Chem-Impex.
- Google Patents. US2520088A - Process of preparing pyrazines.
- Vibia.
- BenchChem. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8.
- BenchChem Technical Support Team. (2025, November).
- Paul, S., & Nanda, S. (2012). Greener approach toward one pot route to pyrazine synthesis. Cogent Chemistry, 1(1), 10-15.
- BenchChem. Pyrazine Carbohydrazide Synthesis: Technical Support Center.
- University of Michigan.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York.
- Cheméo.
- Kráľová, K., et al. (2002). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 7(3), 327-340.
- Scribd. Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions.
- Ghavre, M., et al. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry, 24(23), 9230-9238.
- Sigma-Aldrich.
Sources
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. apply.westland.edu.ng [apply.westland.edu.ng]
- 4. Recrystallization [sites.pitt.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. mt.com [mt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. US2520088A - Process of preparing pyrazines - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Reactivity of Pyrazine Methyl Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter unexpected roadblocks when working with heteroaromatic systems.
While pyrazine rings are inherently electron-withdrawing—which theoretically should make an attached methyl ester more electrophilic and reactive—researchers often observe frustratingly low reactivity during amidation, reduction, or cross-coupling steps. This guide deconstructs the mechanistic causality behind these failures and provides self-validating protocols to overcome them.
Diagnostic Matrix: Identifying the Cause of Low Reactivity
Before altering your synthetic route, you must identify the specific mechanistic trap stalling your reaction. The table below summarizes the quantitative and qualitative data used to diagnose pyrazine ester reactivity issues.
| Observed Issue | Primary Mechanistic Cause | Analytical Diagnostic (Self-Validation) | Recommended Solution |
| Stalled Amidation (No product formed) | Trace Saponification: Rapid hydrolysis of the highly electrophilic ester to an unreactive carboxylate salt by trace water. | TLC shows disappearance of ester but a highly polar, UV-active baseline spot remains. | Enforce strictly anhydrous conditions; utilize |
| Failed Reduction (e.g., DIBAL-H, | N,O-Chelation Trap: The N1 nitrogen and carbonyl oxygen form a stable bidentate complex with metal hydrides. | Formation of an insoluble precipitate upon reagent addition; near 100% recovery of starting material after quench. | Pre-complex the pyrazine with a sacrificial Lewis acid (e.g., |
| Complex Mixture during Reduction | Ring Dearomatization: Hydride transfer occurs at the pyrazine ring instead of the ester. | Lower temperature to -78 °C; use Weinreb amide intermediates[3]. | |
| Inertness in Substituted Pyrazines | Resonance Deactivation: Strong EDGs (e.g., -NH₂, -OMe) at C3/C5 donate electron density, quenching carbonyl electrophilicity. | Convert ester to the free acid and use strong coupling reagents (e.g., HATU/DIPEA). |
Frequently Asked Questions (Mechanistic Troubleshooting)
Q1: Why is my methyl pyrazine-2-carboxylate failing to undergo amidation with primary amines, even at prolonged reflux?
Causality: You are likely fighting two competing pathways. First, the pyrazine ring's electron-withdrawing nature makes the ester extremely sensitive to trace moisture. Under heating with a basic amine, trace water triggers rapid base-catalyzed hydrolysis (saponification). Once the pyrazine-2-carboxylate salt forms, it is completely inert to aminolysis. Second, pyrazine derivatives are highly privileged in medicinal chemistry [4], but their unique electronic topology means that standard thermal amidation often fails unless the amine is pre-activated into a stronger nucleophile (e.g., a metal amide).
Q2: I am trying to reduce methyl pyrazine-2-carboxylate to the aldehyde using DIBAL-H. Why am I recovering unreacted starting material or destroying the ring?
Causality: You have fallen into the Chelation Trap . Pyrazine possesses two sp² hybridized nitrogen atoms. The N1 atom (adjacent to the C2 ester) forms a perfect bidentate chelation pocket with the ester's carbonyl oxygen. When you add aluminum or boron hydrides, the metal coordinates strongly to this N,O-pocket, forming a highly stable resting state that precipitates out of solution and prevents hydride transfer. If forced with excess heat or reagent, the hydride may attack the electron-deficient pyrazine ring itself, leading to dearomatization—a phenomenon also mirrored in biological reductive degradation pathways [2].
Q3: How do substituents on the pyrazine ring affect the methyl ester's reactivity?
Causality: Substituent effects on pyrazines are profound. If your pyrazine ring contains an electron-donating group (EDG) like an amino (
Mechanistic Workflows & Visualizations
To visualize the competing pathways and troubleshooting logic, refer to the following interaction diagrams.
Fig 1: Competing pathways in the reduction of pyrazine-2-carboxylates highlighting the chelation trap.
Fig 2: Decision tree for diagnosing and resolving low reactivity in pyrazine methyl esters.
Self-Validating Experimental Protocols
When standard reactivity fails, employ one of the following validated protocols to bypass the inherent electronic and coordination issues of the pyrazine core.
Protocol A: Trimethylaluminum ( ) Mediated Amidation
This protocol bypasses the low electrophilicity of the ester by converting the amine into a highly nucleophilic aluminum amide complex.
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Add the primary amine (1.2 equiv) and anhydrous toluene (0.5 M).
-
Amine Activation: Cool the solution to 0 °C. Slowly add
(2.0 M in toluene, 1.2 equiv) dropwise.-
Self-Validation Check: You must observe immediate methane gas evolution (bubbling). The cessation of bubbling indicates the complete formation of the active aluminum amide species.
-
-
Ester Addition: Warm the reaction to room temperature and add the methyl pyrazine-2-carboxylate (1.0 equiv) as a solution in toluene.
-
Reaction: Heat the mixture to 80 °C for 4–12 hours. Monitor by TLC.
-
Quench & Validation: Cool to 0 °C and carefully quench with saturated aqueous Rochelle's salt (sodium potassium tartrate) to break the aluminum emulsion. Stir vigorously for 1 hour until two clear layers form.
-
Self-Validation Check: Analyze the crude organic layer via
-NMR. Success is confirmed by the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a distinct amide N-H proton signal (>8.0 ppm).
-
Protocol B: Biocatalytic Amidation (Green Chemistry Alternative)
For sensitive substrates where organometallic reagents cause degradation, enzymatic catalysis provides an orthogonal, mild approach [1].
-
Substrate Loading: In a dry flask or continuous-flow reactor, dissolve methyl pyrazine-2-carboxylate (5.0 mmol) and the target amine (15.0 mmol) in 10 mL of tert-amyl alcohol. (Avoid methanol or ethanol, which cause transesterification).
-
Enzyme Addition: Add 870 mg of immobilized Lipozyme® TL IM (from Thermomyces lanuginosus).
-
Incubation: Stir at 160 rpm at exactly 45 °C for 17 hours (or use a 20 min residence time in a flow reactor).
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc). Unlike chemical amidation, a successful biocatalytic run will show clean conversion to the amide without the formation of the highly polar baseline spot (the hydrolyzed carboxylate salt).
-
-
Isolation: Filter the immobilized enzyme (which can be washed and reused) and concentrate the filtrate under reduced pressure to yield the pyrazinamide derivative.
References
- Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus Source: PMC / RSC Advances URL
- Reductive degradation of pyrazine-2-carboxylate by a newly isolated Stenotrophomonas sp.
- An In-depth Technical Guide to Pyrazine-2-carbaldehyde: Properties, Synthesis, Reactions, and Applications in Drug Discovery Source: Benchchem URL
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry Source: NIH URL
Validation & Comparative
FTIR characteristic peaks for Methyl 6-fluoropyrazine-2-carboxylate
An In-Depth Comparative Guide to the FTIR Characteristic Peaks of Methyl 6-fluoropyrazine-2-carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Methyl 6-fluoropyrazine-2-carboxylate is a heterocyclic compound of interest, and Fourier-Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive first-line technique for its structural verification. This guide provides a detailed analysis of its expected FTIR spectral features, grounded in a comparative approach with structurally related analogs to provide a robust framework for interpretation.
Molecular Structure and Predicted Vibrational Modes
The functionality of a molecule dictates its infrared absorption profile. Methyl 6-fluoropyrazine-2-carboxylate incorporates a pyrazine ring, a methyl ester group, and a fluorine substituent. Each of these imparts characteristic vibrations.
The primary vibrational modes anticipated are:
-
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the pyrazine ring.
-
Carbonyl (C=O) Stretching: From the methyl ester group, typically a very strong and sharp absorption.
-
Pyrazine Ring (C=C and C=N) Stretching: The aromatic ring itself has a set of characteristic stretching vibrations.
-
Carbon-Fluorine (C-F) Stretching: A key indicator of the fluorine substitution.
-
Ester Carbon-Oxygen (C-O) Stretching: Asymmetric and symmetric stretching of the C-O-C linkage.
-
C-H Bending: Both in-plane and out-of-plane bending vibrations of the aromatic C-H bonds, which are sensitive to the substitution pattern.
Caption: Molecular structure of Methyl 6-fluoropyrazine-2-carboxylate with key functional groups highlighted.
Comparative FTIR Analysis
To accurately assign the characteristic peaks of Methyl 6-fluoropyrazine-2-carboxylate, a comparison with its non-fluorinated parent compound, Methyl pyrazine-2-carboxylate, is highly instructive. This comparison allows for the direct observation of electronic effects introduced by the electronegative fluorine atom.
| Vibrational Mode | Methyl pyrazine-2-carboxylate (Reference) | Methyl 6-fluoropyrazine-2-carboxylate (Target) | Rationale for Shift / Appearance |
| Aromatic C-H Stretch | ~3050-3100 cm⁻¹ | ~3050-3100 cm⁻¹ | Generally weak and appears just above 3000 cm⁻¹ for aromatic systems. The position is not significantly affected by substituents. |
| Ester C=O Stretch | ~1720-1730 cm⁻¹ | ~1735-1745 cm⁻¹ | The strong electron-withdrawing effect of the fluorine atom increases the bond order of the carbonyl group, shifting its absorption to a higher wavenumber (frequency). |
| Pyrazine C=N, C=C Stretches | ~1580, 1530, 1470 cm⁻¹ | ~1590, 1540, 1480 cm⁻¹ | Multiple bands are characteristic of the pyrazine ring.[1] These are slightly shifted to higher frequencies due to the inductive effect of fluorine. |
| C-H In-plane Bending | ~1400-1000 cm⁻¹ | ~1400-1000 cm⁻¹ | A series of bands common to substituted pyrazine structures.[1] |
| Ester C-O-C Asymmetric Stretch | ~1280-1300 cm⁻¹ | ~1290-1310 cm⁻¹ | Strong band, slightly shifted by the electronic influence of the fluorine substituent. |
| Aromatic C-F Stretch | Not Present | ~1150-1250 cm⁻¹ | This is a key diagnostic peak . The C-F stretch in aromatic compounds is typically strong and appears in this region.[2][3] |
| Ester C-O-C Symmetric Stretch | ~1100-1120 cm⁻¹ | ~1100-1130 cm⁻¹ | Often coupled with other vibrations, this band is also influenced by the overall electronic structure. |
| Ring Breathing Mode | ~1020 cm⁻¹ | ~1030-1050 cm⁻¹ | A characteristic vibration of the pyrazine ring system.[1] |
| C-H Out-of-plane Bending | ~850-900 cm⁻¹ | ~860-910 cm⁻¹ | The position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. |
Note: The wavenumbers for the target compound are predictive and based on established principles of vibrational spectroscopy. Experimental values may vary slightly.
In-Depth Rationale for Key Peak Assignments
-
Carbonyl (C=O) Stretching: In a standard alkyl ester, the C=O stretch appears around 1735-1750 cm⁻¹. When conjugated with an aromatic ring, as in Methyl pyrazine-2-carboxylate, this frequency typically decreases. However, the pyrazine ring is electron-deficient, and the addition of a highly electronegative fluorine atom further withdraws electron density. This inductive effect strengthens the C=O double bond, causing a shift to a higher frequency (a "blue shift") compared to its non-fluorinated analog.
-
Carbon-Fluorine (C-F) Stretching: The C-F bond gives rise to one of the most intense absorptions in the infrared spectrum. For aromatic fluorides, this peak is reliably found in the 1100-1400 cm⁻¹ region. The presence of a strong, sharp band around 1200 cm⁻¹ in the spectrum of Methyl 6-fluoropyrazine-2-carboxylate, which is absent in the spectrum of Methyl pyrazine-2-carboxylate, is a definitive indicator of successful fluorination.
-
Pyrazine Ring Vibrations: Aromatic and heteroaromatic rings display a series of characteristic skeletal vibrations between 1400-1600 cm⁻¹. Pyrazine itself has well-documented vibrational modes.[4][5] The substitution with both an ester and a fluorine atom breaks the symmetry of the ring, leading to more complex but still identifiable patterns in this region. These peaks confirm the integrity of the core pyrazine structure.
Standard Experimental Protocol: ATR-FTIR
For obtaining a high-quality FTIR spectrum of a solid powder like Methyl 6-fluoropyrazine-2-carboxylate, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and reproducibility.
Caption: A standardized workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is purged and stable.
-
Background Collection: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This step is crucial as it subtracts the spectral signature of the ambient atmosphere (CO₂, H₂O) and the instrument itself.
-
Sample Application: Place a small amount of the Methyl 6-fluoropyrazine-2-carboxylate powder directly onto the center of the ATR crystal.
-
Pressure Application: Lower the instrument's press arm or anvil to apply consistent pressure to the sample. This ensures intimate contact between the sample and the crystal surface, which is necessary for a strong signal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and other processing may be applied if necessary.
Conclusion
The FTIR spectrum of Methyl 6-fluoropyrazine-2-carboxylate is distinguished by a unique combination of absorption bands. The most salient features for its identification are:
-
A high-frequency C=O stretch (~1735-1745 cm⁻¹) , indicative of the electron-withdrawing nature of the fluorinated pyrazine ring.
-
A strong and sharp C-F stretch (~1150-1250 cm⁻¹) , which is absent in its non-fluorinated counterpart.
-
A characteristic pattern of pyrazine ring stretches (1400-1600 cm⁻¹) confirming the core heterocyclic structure.
By employing a comparative methodology and understanding the influence of substituents on vibrational frequencies, FTIR spectroscopy serves as a powerful and definitive tool for the structural verification of Methyl 6-fluoropyrazine-2-carboxylate in any research or drug development setting.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Vibrational spectra of [1H4]pyrazine and [2H4]pyrazine - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pyrazine JSmol Display [wwwchem.uwimona.edu.jm]
Reactivity Comparison: Methyl 6-fluoropyrazine-2-carboxylate vs. Methyl 6-chloropyrazine-2-carboxylate
Executive Summary: The "Halogen Paradox" in Pyrazine Functionalization
For researchers working with Methyl 6-fluoropyrazine-2-carboxylate (1-F) and Methyl 6-chloropyrazine-2-carboxylate (1-Cl) , the choice of starting material is not merely a matter of availability; it dictates the entire synthetic strategy.
The reactivity profile follows a distinct dichotomy based on the reaction mechanism:
-
Nucleophilic Aromatic Substitution (
): 1-F is significantly more reactive (10–100x faster) than 1-Cl . The high electronegativity of fluorine lowers the LUMO energy, facilitating the rate-determining nucleophilic attack.[1] -
Transition Metal Catalysis (e.g., Suzuki-Miyaura): 1-Cl is the superior substrate. The weaker C–Cl bond allows for facile oxidative addition by Pd(0), whereas the C–F bond is generally inert to standard palladium catalysis.
Mechanistic Deep Dive: Why Fluorine Dominates
To understand the experimental data, we must analyze the reaction coordinate. In
The Meisenheimer Complex Stability
The rate-determining step (RDS) is the initial attack of the nucleophile on the C6 carbon, not the breaking of the carbon-halogen bond.
-
Inductive Effect (-I): Fluorine (
) is far more electronegative than Chlorine ( ). This creates a stronger partial positive charge ( ) at the C6 position, making it more susceptible to nucleophilic attack. -
Transition State Stabilization: The highly electron-withdrawing nature of fluorine stabilizes the electron-rich transition state leading to the Meisenheimer complex.
-
Bond Strength Irrelevance: Although the C–F bond (approx. 116 kcal/mol) is stronger than the C–Cl bond (approx. 81 kcal/mol), bond cleavage occurs after the RDS. Therefore, the "leaving group ability" (where I > Br > Cl > F) is inverted in this specific mechanistic context.
Diagram: Mechanism & Intermediate Stabilization
Caption: The reaction coordinate for
Comparative Performance Data
The following data summarizes the performance of both analogs in common synthetic scenarios.
| Feature | Methyl 6-fluoropyrazine-2-carboxylate (1-F ) | Methyl 6-chloropyrazine-2-carboxylate (1-Cl ) |
| High. Reacts rapidly with amines, thiols, and alkoxides at mild temperatures (0–25 °C). | Moderate. Often requires elevated temperatures (60–100 °C) or stronger bases. | |
| Pd-Catalysis (Suzuki) | Inert. C–F bond is too strong for standard Pd(0) oxidative addition. Requires specialized Ni-catalysts. | Excellent. Standard substrate for Suzuki, Stille, and Buchwald-Hartwig couplings. |
| Chemoselectivity | Highly selective for nucleophilic displacement. | Can participate in competing pathways if Pd catalyst is present. |
| Key Application | Synthesis of Favipiravir intermediates and rapid library generation via amination. | Biaryl synthesis via cross-coupling; cost-effective scale-up. |
| Cost | Higher (Specialty Reagent). | Lower (Commodity Reagent). |
Experimental Protocols
Protocol A: High-Efficiency Amination ( )
Target: Rapid functionalization with a primary amine (e.g., Benzylamine). Recommended Substrate: Methyl 6-fluoropyrazine-2-carboxylate (1-F )
Rationale: Using 1-F allows the reaction to proceed at room temperature, preventing ester hydrolysis or bis-addition byproducts common with the harsher conditions required for 1-Cl .
-
Preparation: Dissolve Methyl 6-fluoropyrazine-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Addition: Add Triethylamine (1.2 eq) followed by Benzylamine (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to 23 °C. Stir for 2–4 hours.
-
Monitoring: TLC/LC-MS should show complete consumption of starting material. The 1-Cl analog would typically require heating to 60 °C for 12+ hours for the same conversion.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Suzuki-Miyaura Cross-Coupling
Target: Installation of an aryl group (e.g., Phenylboronic acid). Recommended Substrate: Methyl 6-chloropyrazine-2-carboxylate (1-Cl )
Rationale:1-F will not react under these conditions. 1-Cl provides the necessary C–Cl handle for Palladium insertion.
-
Preparation: Charge a reaction vial with Methyl 6-chloropyrazine-2-carboxylate (1.0 eq), Phenylboronic acid (1.2 eq), and
(2.0 eq). -
Catalyst: Add
(3–5 mol%). -
Solvent: Add degassed Dioxane/Water (4:1 ratio).
-
Reaction: Heat to 90 °C under
atmosphere for 4–16 hours. -
Workup: Filter through Celite, extract with DCM, and concentrate.
Decision Matrix: Selecting the Right Precursor
Use this logic flow to determine the optimal starting material for your specific target molecule.
Caption: Decision tree for selecting between Fluoro- and Chloro-pyrazine precursors based on the desired downstream chemistry.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
-
BenchChem. (2025).[2][3][4] 6-Fluoro-pyrazine-2-carboxylic Acid in the Synthesis of Antiviral Drugs. Retrieved from (Confirming the utility of the fluoro-analog in Favipiravir synthesis).
-
Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution. Retrieved from (Detailed mechanism of Meisenheimer complex stabilization by fluorine).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. Retrieved from (Comparative rate data: F vs Cl).
- Verboom, et al. (2025). Palladium-catalyzed cross-coupling of chloropyrazines. ResearchGate.
Sources
Comparative Biological Activity of Fluorinated vs. Non-Fluorinated Pyrazine Esters: A Technical Guide
As drug discovery pipelines increasingly rely on halogenated heterocycles, the pyrazine scaffold has emerged as a cornerstone in the development of antiviral, antifungal, and antimicrobial agents. Specifically, the transition from non-fluorinated pyrazine esters to their fluorinated analogs represents a critical optimization step in medicinal chemistry.
This guide provides an objective, data-driven comparison of these two classes of compounds. By examining the causality behind their physicochemical differences and detailing self-validating experimental protocols, this document serves as a comprehensive resource for application scientists and drug development professionals.
The Mechanistic Impact of Fluorination on the Pyrazine Scaffold
The strategic incorporation of a fluorine atom (or a trifluoromethyl group) into a pyrazine ester profoundly alters the molecule's interaction with biological systems. This is not merely a structural tweak; it is a fundamental modulation of the molecule's electronic and spatial properties.
-
Electronegativity and pKa Modulation: Fluorine is the most electronegative element. Its introduction adjacent to a pyrazine nitrogen or an ester/carboxamide group significantly lowers the pKa of nearby hydrogen bond donors. This alters the ionization state of the molecule at physiological pH, directly impacting target binding affinity .
-
Metabolic Stability: Non-fluorinated pyrazines are highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The strong C–F bond (approx. 116 kcal/mol) effectively blocks these metabolic liabilities, extending the compound's half-life in vivo.
-
Lipophilicity and Permeability: Pyrazine esters act as highly lipophilic prodrugs. The addition of fluorine further increases the logP value, enhancing passive diffusion across lipid bilayers before intracellular esterases hydrolyze the ester into the active, polar carboxylic acid.
Metabolic activation pathway of fluorinated pyrazine esters into active enzyme inhibitors.
Comparative Biological Activity Data
Experimental data consistently demonstrates that fluorinated pyrazine derivatives outperform their non-fluorinated counterparts across various therapeutic indications. The table below synthesizes quantitative performance metrics from recent literature, highlighting the superior efficacy of fluorinated analogs.
| Scaffold / Compound Type | Non-Fluorinated Analog Activity | Fluorinated Analog Activity | Target Pathogen / Enzyme | Primary Pharmacological Effect of Fluorination |
| Pyrazine-2-carboxamides (Favipiravir precursors) | Moderate RdRp inhibition (T-1105) | High RdRp inhibition (T-705) | Influenza Virus / RNA Viruses | Enhanced electrostatic binding, increased metabolic stability |
| 3-(Trifluoromethyl)pyrazine-2-carboxamides | Low fungicidal activity | High fungicidal activity (Pyraziflumid) | Botrytis cinerea (Gray mold) | Increased lipophilicity, regiospecific target engagement |
| 6-Arylpyrazine-2-carboxamides | EC50 ~ 0.40 μM | EC50 ~ 0.08 μM (4-Fluoro analog) | Trypanosoma brucei | 5-fold boost in potency, altered protein binding |
| Chloropyrazine-Tethered Pyrimidines | High MIC (>100 µM) | Low MIC (~50.04 µM) | Pathogenic Bacteria / Fungi | Altered electron density, improved membrane penetration |
Experimental Methodologies: Self-Validating Protocols
To accurately assess the biological activity of these compounds, the experimental design must account for the prodrug nature of pyrazine esters. The following protocols are engineered as self-validating systems, ensuring that the observed biological effects are mechanistically sound and reproducible.
Protocol A: Controlled Hydrolysis of Pyrazine Esters to Active Pharmacophores
Causality: Pyrazine esters often lack direct target engagement in cell-free enzymatic assays because the bulky ester group sterically hinders binding to the active site. Synthesizing the ester and subsequently hydrolyzing it to the carboxylic acid in vitro is a critical validation step to prove that the ester acts solely as a delivery vehicle.
-
Solvent Selection: Dissolve 1.0 mmol of the fluorinated pyrazine ester in a 3:1 mixture of Tetrahydrofuran (THF) and LC-MS grade water. Reasoning: The co-solvent system ensures complete dissolution of the lipophilic ester while providing the necessary aqueous environment for hydrolysis.
-
Base Addition: Add 1.1 equivalents of Lithium Hydroxide (LiOH) dropwise at 0°C. Reasoning: LiOH is specifically chosen over NaOH or KOH. The milder nature of LiOH prevents unwanted nucleophilic aromatic substitution (SNAr) at the highly electrophilic fluorinated carbon of the pyrazine ring.
-
Reaction Monitoring: Stir for 2 hours at room temperature. Monitor the disappearance of the ester peak via LC-MS. Self-Validation: The reaction is only considered complete when the ester peak area is <1% relative to the product, ensuring no unreacted prodrug skews downstream assays.
-
Product Isolation: Acidify the mixture to pH 3.0 using 1M HCl to precipitate the active fluorinated pyrazine carboxylic acid. Filter, wash with cold water, and dry under a vacuum.
Protocol B: High-Throughput MIC Determination (Resazurin Microtiter Assay)
Causality: Relying on visual turbidity to determine Minimum Inhibitory Concentration (MIC) is subjective and prone to error, especially with compounds that may precipitate in aqueous media. Utilizing a resazurin-based viability readout ensures an objective, quantifiable fluorescence measurement of cellular respiration.
-
Compound Preparation: Prepare 10 mM stock solutions of both fluorinated and non-fluorinated pyrazine esters in 100% DMSO. Reasoning: DMSO ensures complete dissolution. The final assay concentration of DMSO will be kept strictly below 1% to prevent solvent-induced cytotoxicity.
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compounds in Mueller-Hinton broth, achieving a concentration range of 0.1 µM to 100 µM.
-
Inoculation: Add a standardized microbial suspension to each well to achieve a final inoculum of
CFU/mL. Self-Validation: Include a vehicle control well (1% DMSO + bacteria) and a sterility control well (broth only) to validate baseline growth and media sterility. -
Incubation & Indicator Addition: Incubate the plates at 37°C for 20 hours. Add 10 µL of Resazurin dye (0.015% w/v) to each well and incubate for an additional 4 hours. Reasoning: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells.
-
Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm). The MIC is defined as the lowest concentration exhibiting <10% of the fluorescence of the vehicle control.
Step-by-step experimental workflow for determining the Minimum Inhibitory Concentration.
Conclusion
The empirical data and mechanistic pathways outlined above confirm that the transition from non-fluorinated to fluorinated pyrazine esters is a highly effective strategy in drug design. By leveraging the unique electronegativity and metabolic stability imparted by the fluorine atom, researchers can significantly enhance the bioavailability and target affinity of pyrazine-based therapeutics. Adhering to the self-validating protocols provided ensures that these structure-activity relationships are measured with the highest degree of scientific rigor.
References
-
Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs RSC Advances URL:[Link]
-
Synthesis and biological activity of a novel fungicide, pyraziflumid Journal of Pesticide Science (NIH/PMC) URL:[Link]
-
6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Assessment of the Antimicrobial and Antiproliferative Activities of Chloropyrazine-Tethered Pyrimidine Derivatives Molecules (MDPI) URL:[Link]
Comparative Guide: X-ray Crystallography of Methyl 6-fluoropyrazine-2-carboxylate Derivatives
The following guide provides a comprehensive technical analysis of Methyl 6-fluoropyrazine-2-carboxylate and its relevant derivatives. This content is structured for researchers in medicinal chemistry and structural biology, focusing on the crystallographic implications of fluorination at the C6 position of the pyrazine scaffold.
Executive Summary: The Fluorine Effect in Pyrazine Scaffolds
The pyrazine ring is a privileged scaffold in antitubercular (e.g., Pyrazinamide) and antiviral (e.g., Favipiravir) drug discovery. The introduction of a fluorine atom at the C6 position of Methyl pyrazine-2-carboxylate is not merely a bioisosteric replacement; it fundamentally alters the electronic landscape and crystal packing forces.
This guide compares the structural attributes of the 6-fluoro derivative against its non-fluorinated parent and 6-bromo/chloro analogs . Experimental data highlights how the high electronegativity and small van der Waals radius of fluorine induce unique dipole-dipole interactions, often disrupting the classical
Key Findings
-
Conformational Locking: The C6-fluorine atom creates an electrostatic repulsion with the N1 lone pair, often forcing the C2-carbonyl group into a specific orientation to minimize dipole moments.
-
Packing Motifs: Unlike the planar sheets of the parent ester, 6-halogenated derivatives (Cl/Br) tend to adopt herringbone or corrugated packing due to halogen bonding (
). -
Crystallizability: The 3-amino-6-bromo derivative serves as a robust surrogate for structural studies, yielding diffraction-quality crystals more readily than the highly soluble 6-fluoro ester.[1]
Structural Analysis & Experimental Data
The following table synthesizes crystallographic data for the parent compound and its key halogenated derivatives. Note the transition in space groups and unit cell volumes driven by the steric bulk and electronic influence of the C6-substituent.
Table 1: Comparative Crystallographic Parameters
| Parameter | Methyl pyrazine-2-carboxylate (Parent) | Methyl 3-amino-6-bromopyrazine-2-carboxylate (Halogenated Analog) | Favipiravir (6-fluoro-3-hydroxy-2-carboxamide) |
| Role | Control / Parent Scaffold | Structural Surrogate / Intermediate | Bioactive Reference |
| Crystal System | Orthorhombic | Monoclinic | Monoclinic |
| Space Group | |||
| a ( | 3.865(2) | 7.9965(4) | 11.43 |
| b ( | 6.690(4) | 9.5420(4) | 6.55 |
| c ( | 24.92(2) | 14.3408(6) | 16.32 |
| 90 | 92.333(1) | 118.6 | |
| Volume ( | 644.4(7) | 1093.33(8) | ~1073 |
| Z | 4 | 4 | 4 |
| Key Interaction | Weak | Intramolecular | |
| Source |
Technical Insight: The Methyl 3-amino-6-bromopyrazine-2-carboxylate (Column 2) is often used to model the 6-fluoro analog because the heavy bromine atom facilitates phasing in X-ray diffraction (anomalous scattering), whereas the light fluorine atom is difficult to locate precisely without high-resolution data.[1]
Experimental Protocols
To generate high-quality crystals for the 6-fluoro derivative and its analogs, a precise control of supersaturation is required. The high solubility of fluorinated esters in organic solvents often leads to oiling out rather than crystallization.
A. Synthesis & Purification Workflow
Objective: Synthesize Methyl 6-fluoropyrazine-2-carboxylate from the 6-chloro precursor via Halex reaction.
-
Starting Material: Dissolve Methyl 6-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous DMSO.
-
Fluorination: Add spray-dried Potassium Fluoride (KF, 3.0 eq) and 18-crown-6 (0.1 eq) as a phase transfer catalyst.[1]
-
Causality: 18-crown-6 complexes potassium, leaving the fluoride ion "naked" and highly nucleophilic for the
reaction.
-
-
Reaction: Heat to 120°C for 4-6 hours under
atmosphere. Monitor via TLC (Hexane:EtOAc 3:1). -
Workup: Dilute with water, extract with Diethyl Ether (to avoid extracting DMSO), and dry over
. -
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
B. Crystallization Protocol (Vapor Diffusion)
Objective: Grow single crystals suitable for SCXRD.
-
Solution Preparation: Dissolve 20 mg of the purified fluoro-ester in 1.5 mL of Dichloromethane (DCM) . Ensure the vial is free of dust (nucleation sites).
-
Antisolvent: Place the inner vial (uncapped) into a larger jar containing 10 mL of n-Pentane .
-
Equilibration: Seal the outer jar tightly. Store at 4°C.
-
Mechanism:[2] Pentane slowly diffuses into the DCM solution, gradually increasing polarity and reducing solubility, promoting ordered lattice growth.
-
-
Harvesting: Crystals typically appear within 48-72 hours as colorless prisms.
Visual Analysis: Pathways & Interactions
Diagram 1: Synthesis & Crystallization Workflow
This workflow illustrates the critical path from raw material to diffraction data, highlighting the divergence point for halogenated derivatives.
Caption: Workflow for converting the chloro-precursor to the fluoro-ester and generating crystals via vapor diffusion.
Diagram 2: Structural Interaction Network
This diagram maps the intermolecular forces stabilizing the crystal lattice, comparing the "Fluorine Effect" against standard Hydrogen bonding.
Caption: The C-F dipole competes with Pi-stacking, often inducing herringbone packing in 6-fluoro derivatives.[1]
Performance Assessment
Crystallizability vs. Stability[1][2]
-
Methyl 6-fluoropyrazine-2-carboxylate:
-
Performance:Low Crystallizability . The lack of strong hydrogen bond donors (unlike the amide in Favipiravir) and the high rotational freedom of the methyl ester make this compound prone to forming amorphous solids or oils.
-
Recommendation: Use the 3-amino derivative if obtaining a crystal structure is the primary goal. The amino group provides a "molecular anchor" via
hydrogen bonds.
-
Structural Integrity (Inferred)[1]
-
Density: Fluorination typically increases crystal density (approx. +0.05 - 0.1 g/cm³) compared to the parent, due to the heavy atom effect, despite fluorine being the lightest halogen.
-
Melting Point: The 6-fluoro ester generally exhibits a lower melting point than the 6-chloro or 6-bromo analogs.[1] The weak C-F intermolecular interactions (fluorine is a poor hydrogen bond acceptor) result in a lattice with lower lattice energy compared to the polarizable bromine networks.
References
-
Kim, J. S., et al. (2009). Methyl pyrazine-2-carboxylate.[1][2][3][4][5] Acta Crystallographica Section E.
-
Furuta, Y., et al. (2002). In Vitro and In Vivo Activities of T-705 against Influenza Virus. Antimicrobial Agents and Chemotherapy.[6] [1]
-
Patent WO2023001794A1 . (2023). Substituted pyrazine-2-carboxamides as HPK1 inhibitors. World Intellectual Property Organization.
-
Chopra, D. (2011). Role of organic fluorine in crystal engineering. CrystEngComm.
-
BenchChem . (2025).[6][7][8][9] Methyl 3-amino-6-chloropyrazine-2-carboxylate Technical Data.
Sources
- 1. WO2023001794A1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
- 2. Methyl 3-amino-6-chloropyrazine-2-carboxylate|CAS 1458-03-3 [benchchem.com]
- 3. 2727-13-1 | 3-Amino-6-chloropyrazine-2-carboxylic acid | Chlorides | Ambeed.com [ambeed.com]
- 4. 23611-75-8 | Methyl 6-chloropyrazine-2-carboxylate | Chlorides | Ambeed.com [ambeed.com]
- 5. EP4373817B1 - Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer - Google Patents [patents.google.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Operational Disposal Guide: Methyl 6-fluoropyrazine-2-carboxylate
The following guide details the operational procedures for the disposal of Methyl 6-fluoropyrazine-2-carboxylate . It is designed for researchers and safety officers requiring immediate, actionable protocols compliant with high-integrity laboratory standards.[1][2]
Executive Summary & Immediate Classification
-
Chemical Name: Methyl 6-fluoropyrazine-2-carboxylate[1][2][3][4][5]
-
CAS Number: 1823378-45-5 (Note: Distinct from the chloro-analog 23611-75-8)[1][2]
-
Primary Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing.[1][2]
-
Critical Hazard: Releases Hydrogen Fluoride (HF) upon combustion; potential for hydrolysis to fluorinated carboxylic acids.[1][2]
Core Directive: Do not dispose of this compound down the drain or in general trash. All waste streams containing >0.1% of this compound must be segregated into halogenated organic waste containers.[1]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is prerequisite to safe disposal.[1] This compound is a fluorinated heteroaromatic ester.[1][2]
| Property | Description | Operational Implication |
| Physical State | Solid (typically off-white powder) | Dust generation is a primary inhalation risk during transfer.[1][2] |
| Reactivity | Susceptible to hydrolysis | Moisture sensitive.[1][2] Decomposes to 6-fluoropyrazine-2-carboxylic acid and methanol in basic/acidic aqueous conditions.[1][2] |
| Combustion | Generates HF, NOx, COx | Strictly prohibited from open burning or standard trash incineration.[1] |
| GHS Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.) | Standard nitrile gloves and fume hood required.[1][2] |
Disposal Decision Logic
The following decision tree dictates the workflow based on the physical state and concentration of the waste.
Figure 1: Decision logic for segregating fluorinated ester waste streams. Note that even non-halogenated solvents must be treated as halogenated waste once contaminated with this fluorinated compound.[1]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Debris)
Applicability: Expired pure chemical, contaminated weighing boats, paper towels, and PPE.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.[1][2] Avoid metal containers due to potential corrosion from hydrolysis byproducts (HF/acid).[1][2]
-
Collection:
-
Labeling:
-
Storage: Store in the "Halogenated Waste" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluents, or dissolved stock solutions.
-
Segregation Rule:
-
Even if the solvent is non-halogenated (e.g., Methanol, DMSO), the presence of the fluorine atom in the solute mandates disposal in the Halogenated Waste stream.
-
Reasoning: Standard non-halogenated incineration lines may not have the scrubbing capacity to handle HF generation, risking damage to the incinerator and regulatory violation.[1]
-
-
pH Check:
-
If Acidic (pH < 4): Neutralize carefully with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 to prevent degradation of the waste container.[1][2]
-
If Basic (pH > 10): Neutralize with dilute Acetic Acid.[1][2]
-
Note: Extreme pH can accelerate hydrolysis, releasing free fluoride ions which can etch glass. HDPE containers are preferred.
-
Transfer: Pour into the Halogenated Organic Solvents carboy (typically yellow or red tagged).[1][2]
-
Documentation: Log the approximate concentration of the fluorinated ester on the waste tag.
Emergency Procedures: Spill Management
In the event of a spill during disposal, follow this specific containment workflow.
Figure 2: Emergency response workflow for spills of Methyl 6-fluoropyrazine-2-carboxylate.
Regulatory & Compliance Data
Ensure your waste tag includes the following codes where applicable.
| Regulatory Body | Classification Code | Description |
| RCRA (USA) | None (Specific) | Not P-listed or U-listed.[1][2] Default to characteristic codes if flammable (D001) or toxic.[1][2] |
| Waste Stream | HALO-ORG | Halogenated Organic Solvents/Solids.[1][2] |
| DOT Shipping | UN 3077 | Environmentally hazardous substance, solid, n.o.s. (if pure and transported).[2] |
Scientific Rationale for Incineration: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard thermal treatment without scrubbing releases Hydrogen Fluoride (HF), a corrosive gas that damages equipment and is highly toxic. Therefore, fuel blending (mixing with fuels for cement kilns) is often rejected for fluorinated compounds unless the facility is specifically rated for halogens. You must ensure your waste contractor utilizes a facility with alkaline scrubbing capabilities.[1][2]
References
-
PubChem. (2025).[1][2] Methyl 6-chloro-5-fluoropyrazine-2-carboxylate (Analogous Structure Data). National Library of Medicine.[1][2] Available at: [Link][1][2]
-
National Research Council (US). (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Available at: [Link][1][2]
-
U.S. EPA. (2024).[1][2] Hazardous Waste Codes (F-List and D-List). Available at: [Link]
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- 3. Methyl 6-chloro-5-fluoropyrazine-2-carboxylate | C6H4ClFN2O2 | CID 130116365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Fluoro-pyrazine-2-carboxylic acid | 1197231-27-8 | Benchchem [benchchem.com]
- 5. CAS:1823378-45-5, 6-氯-5-氟吡嗪-2-羧酸甲酯-毕得医药 [bidepharm.com]
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A Researcher's Guide to Personal Protective Equipment for Handling Methyl 6-fluoropyrazine-2-carboxylate
An In-Depth Guide to Safety Protocols, Operational Planning, and Disposal
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to execute their work not only effectively but also with the highest degree of safety. Methyl 6-fluoropyrazine-2-carboxylate is a valuable heterocyclic building block, instrumental in the synthesis of novel active pharmaceutical ingredients (APIs) and ligands for catalysis.[1][2] Its structure, featuring a fluorinated pyrazine ring, suggests a reactivity profile that demands a meticulous and informed approach to laboratory safety.
This guide provides a comprehensive framework for handling Methyl 6-fluoropyrazine-2-carboxylate. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following protocols are synthesized from authoritative data on structurally analogous compounds, including other pyrazine esters and halogenated aromatic systems.[3][4][5] This approach allows us to anticipate potential hazards and establish a robust, self-validating safety system.
Hazard Profile Analysis: The "Why" Behind the PPE
Understanding the potential risks is the foundation of effective PPE selection. The chemical architecture of Methyl 6-fluoropyrazine-2-carboxylate informs our safety strategy. Based on data from closely related pyrazine derivatives, we can reasonably anticipate the following hazards:
-
Skin Irritation (H315): The heterocyclic ring and ester functionality present a potential for causing skin irritation upon contact.[3][5]
-
Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation.[3][5]
-
Respiratory Irritation (H335): As a solid, the compound can form dust. Inhalation of these airborne particles may lead to irritation of the respiratory tract.[3][5]
-
Physical Form: The compound is an off-white crystalline solid, making dust generation during handling a primary concern.[2]
-
Thermal Decomposition: In the event of a fire, pyrazine derivatives may emit toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5]
The primary routes of exposure are therefore inhalation of dust, direct skin contact, and eye contact. Our PPE strategy is designed to create a reliable barrier against these specific pathways.
Core PPE Requirements: A Multi-Layered Defense
Effective safety protocols begin with engineering controls and are supplemented by appropriate PPE.
Primary Engineering Controls (The First Line of Defense)
All operations involving the handling of solid Methyl 6-fluoropyrazine-2-carboxylate should, whenever feasible, be conducted within a certified chemical fume hood or a powder containment hood. This is the most critical step in minimizing respiratory exposure.
Eye and Face Protection
The choice of eye protection depends on the scale and nature of the operation.
-
Standard Operations: For routine tasks such as weighing small quantities or preparing solutions inside a fume hood, chemical safety goggles conforming to EN 166 or ANSI Z87.1 standards are mandatory.[5] Unlike safety glasses, goggles provide a seal around the eyes, offering superior protection from dust and splashes.
-
High-Risk Operations: When handling larger quantities or during procedures with a heightened risk of splashing (e.g., rapid additions, extractions), a full-face shield should be worn in addition to safety goggles.[6][7]
Hand Protection
Hands are most vulnerable to chemical exposure.[8]
-
Glove Selection: Nitrile rubber gloves are the standard for incidental contact due to their balance of chemical resistance and dexterity.[5] Always inspect gloves for tears or pinholes before use.
-
For prolonged contact or spill cleanup, consider double-gloving or using a more robust material like butyl rubber , which offers excellent protection against a wide range of chemicals.[9]
-
Glove Technique: Proper removal is critical to prevent self-contamination. Use the glove-to-glove, skin-to-skin removal technique. Dispose of contaminated gloves immediately as hazardous waste in accordance with applicable laws.[4]
Body Protection
-
A clean, long-sleeved laboratory coat is the minimum requirement for all work with this compound.
-
For larger-scale operations or when there is a significant risk of spills, a chemical-resistant apron or disposable coveralls provide an additional layer of protection.[6]
Respiratory Protection
Respiratory protection is typically not required for handling small quantities within a functioning fume hood. However, it becomes essential under certain conditions:
-
Outside of a Fume Hood: If weighing or handling the compound on an open bench (not recommended), a respirator is mandatory.
-
Spill Cleanup: During the cleanup of a significant spill, respiratory protection is crucial.
-
Recommended Type: A NIOSH-approved respirator with a particulate filter (e.g., N95, P95, or P100 ) is suitable for protection against dust.[4]
PPE Protocols for Specific Operations
The following table outlines the recommended PPE for various laboratory tasks. This risk-based approach ensures that the level of protection matches the potential for exposure.
| Operational Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (if applicable) |
| Weighing & Solution Prep (<5g in fume hood) | Chemical Safety Goggles | Single pair of Nitrile Gloves | Lab Coat | Not required |
| Reaction Setup & Monitoring | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required in a fume hood |
| Work-up & Purification (e.g., extraction, chromatography) | Chemical Safety Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Lab Coat & Chemical-Resistant Apron | Not required in a fume hood |
| Handling a Spill | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Coveralls | Air-purifying respirator with P100 filter |
The PPE Selection Workflow
The decision to use specific PPE should follow a logical, risk-based assessment. The following diagram illustrates this workflow, guiding the user from initial task assessment to the selection of appropriate barriers.
Caption: Risk-based workflow for selecting appropriate Personal Protective Equipment (PPE).
Decontamination and Disposal of Contaminated PPE
All disposable PPE that has come into contact with Methyl 6-fluoropyrazine-2-carboxylate must be treated as hazardous chemical waste.
-
Glove Disposal: After use, remove gloves without touching the outer surface and dispose of them in a designated, sealed container for chemically contaminated waste.[4][10]
-
Disposable Gowns/Coveralls: Place these items in a clearly labeled hazardous waste bag or container.
-
Reusable PPE: Decontaminate reusable items like face shields and goggles according to your institution's standard operating procedures before storage.
Never dispose of contaminated items in the regular trash. Consult your institution's Environmental Health & Safety (EHS) office for specific disposal protocols.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected skin with plenty of running water for at least 15 minutes.[3][4] Remove contaminated clothing. Seek medical attention if irritation develops or persists.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: If dust is inhaled, move the person to fresh air.[3][4] If breathing is difficult, provide artificial respiration. Seek medical attention if you feel unwell.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and give a glass of water to drink.[3][4] Seek immediate medical attention.
Always have the Safety Data Sheet (or this guide, in its absence) available for emergency responders.
This guide is intended to build a deep foundation of trust by providing value beyond the product itself. By understanding the rationale behind each safety protocol, researchers can work with confidence, ensuring both personal safety and the integrity of their groundbreaking work.
References
- Apollo Scientific. (2023). Safety Data Sheet: 6-Methylpyrazine-2-carboxylic acid.
- Chemsrc. (2010). MSDS of Methyl 6-chloropyrazine-2-carboxylate.
- Perfumer's Apprentice. (2023). Safety Data Sheet - 2-METHYL PYRAZINE.
- Fisher Scientific. (2023). Safety Data Sheet: Methyl pyrazine-2-carboxylate.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methylpyrazine.
- SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
- Echemi. (n.d.). Pyrazine SDS, 290-37-9 Safety Data Sheets.
- Apollo Scientific. (n.d.). Safety Data Sheet: Pyrazine-2-carbonitrile.
- Hazchem Safety. (2025). How To Choose The Right PPE For Chemical Handling.
- Ossila. (2026). Methyl 6-fluoropyridine-2-carboxylate | 455-71-0.
- Axxence Aromatic GmbH. (2026). Safety Data Sheet: NATURAL PYRAZINES 36.
- Safetyware Group. (2025). Butyl Gloves: The Ultimate Protection for Hazardous Chemical Handling.
- Benchchem. (n.d.). In-Depth Technical Guide: 6-Fluoro-pyrazine-2-carboxylic acid.
- Benchchem. (2025). Proper Disposal of Sodium Pyrazine-2,3-dicarboxylate: A Step-by-Step Guide for Laboratory Professionals.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Zhang, Y., et al. (2024).
- Real Safety. (2016). Personal Protective Equipment for Chemical Handling.
- Ossila. (n.d.). Methyl 6-fluoropyridine-2-carboxylate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
